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Foundational

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride chemical structure and molecular weight

2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride: Structural Dynamics and Metalloenzyme Inhibition Introduction to the Valine Hydroxamate Scaffold In the landscape of rational drug design and enzymology, targeting zinc...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride: Structural Dynamics and Metalloenzyme Inhibition

Introduction to the Valine Hydroxamate Scaffold

In the landscape of rational drug design and enzymology, targeting zinc-dependent metalloenzymes requires molecules capable of precise active-site coordination. 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride , more commonly known as valine hydroxamate hydrochloride , serves as a foundational scaffold in this domain[1]. By combining the hydrophobic anchoring properties of the valine side chain with the potent metal-chelating ability of a hydroxamic acid warhead, this compound and its derivatives have become critical tools for inhibiting matrix metalloproteinases (MMPs), clostridial collagenases, and bacterial lipid A biosynthesis enzymes (LpxC)[2],[3].

This technical guide dissects the physicochemical properties, structural binding mechanisms, and experimental workflows associated with valine hydroxamate hydrochloride, providing drug development professionals with a comprehensive framework for its application.

Chemical Architecture and Physicochemical Profile

The efficacy of 2-amino-N-hydroxy-3-methylbutanamide hydrochloride stems from its tripartite structure:

  • The Hydroxamate Warhead (-CONHOH): A highly effective bidentate chelator that displaces the catalytic water molecule bound to the active-site zinc ion[4].

  • The Isopropyl Side Chain: The valine-derived aliphatic chain acts as a hydrophobic anchor, interacting with the S1 or S1' subsites of target proteases to confer binding specificity[5].

  • The Hydrochloride Salt: The free base of an alpha-amino hydroxamate is prone to intermolecular cyclization and oxidation. Formulating the compound as a hydrochloride salt protonates the primary amine, ensuring long-term crystalline stability and optimal aqueous solubility for physiological assays[1].

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride
Common Synonym Valine hydroxamate hydrochloride
CAS Registry Number 102185-21-7
Molecular Formula C5H13ClN2O2 (C5H12N2O2 · HCl)
Molecular Weight 168.62 g/mol
Key Functional Groups Primary amine (-NH2), Hydroxamate (-CONHOH), Isopropyl (-CH(CH3)2)

Mechanism of Action: Zinc Chelation and Subsite Anchoring

The hallmark of zinc-containing metalloproteinases—such as Clostridium histolyticum collagenase (ChC) and human MMPs—is the canonical HEXXH motif, where two histidine residues and a downstream glutamate coordinate the catalytic zinc ion[6].

When valine hydroxamate enters the active site, the hydroxamate group acts as a transition-state analog. The carbonyl oxygen and the hydroxyl oxygen of the hydroxamate moiety form a highly stable bidentate chelate with the Zn2+ ion[4]. Concurrently, the isopropyl side chain of the valine core is driven by van der Waals forces into the adjacent hydrophobic pocket (typically the S1' subsite in MMPs or the S1 subsite in aminopeptidases)[5]. This dual-action binding—covalent-like metal chelation paired with hydrophobic subsite anchoring—results in potent, reversible enzyme inhibition.

ActiveSite Zn Catalytic Zn2+ (Enzyme Core) Hydroxamate Hydroxamate Group (-CONHOH) Hydroxamate->Zn Bidentate Chelation Valine Isopropyl Chain (Valine Core) Valine->Hydroxamate Covalent Linkage Pocket S1/S1' Hydrophobic Binding Subsite Valine->Pocket van der Waals Forces

Fig 1. Logical relationship of valine hydroxamate binding within a metalloenzyme active site.

Applications in Drug Development and Enzymology

The valine hydroxamate scaffold is highly modular. While the base molecule provides moderate inhibition, derivatization yields highly potent, target-specific therapeutics.

  • Bacterial Collagenase Inhibitors: Sulfonylated derivatives of L-valine hydroxamate (e.g., incorporating perfluoroalkylsulfonyl or arylsulfonyl moieties) are exceptionally potent inhibitors of Clostridium histolyticum collagenase (ChC)[2]. These derivatives achieve nanomolar affinities by extending hydrophobic interactions into the P2' and P3' subsites, offering potential treatments for corneal bacterial keratitis[2].

  • LpxC Inhibition in Gram-Negative Bacteria: The UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a zinc-dependent enzyme critical for lipid A biosynthesis. Structural mapping of the LpxC inhibitor envelope has led to the design of 3-hydroxy valine hydroxamate and 3-amino valine hydroxamate derivatives that effectively occupy the active site pockets, demonstrating broad-spectrum antibiotic activity against ESKAPE pathogens[3].

  • Aminopeptidase Probing: In enzymology, D-valine hydroxamate is utilized to induce distinct spectral perturbations in cobalt-substituted Aeromonas aminopeptidase, allowing researchers to map the geometry of the active site and calculate precise catalytic turnover rates ( kcat​ )[5].

Table 2: Comparative Metalloenzyme Inhibition Profile

Target EnzymeInhibitor Class / DerivativeBinding MechanismTypical IC50 / Ki Range
Clostridial Collagenase Sulfonylated L-valine hydroxamatesZinc chelation + S1/S2' anchoring10 - 500 nM
Aeromonas Aminopeptidase Unmodified Valine hydroxamateZinc chelation + S1 hydrophobic fit1 - 20 µM
Bacterial LpxC 3-hydroxy valine hydroxamateZinc chelation + hydrophobic passageSub-micromolar

Experimental Methodology: Fluorogenic Metalloenzyme Inhibition Assay

To accurately determine the inhibitory constant ( Ki​ ) or half-maximal inhibitory concentration ( IC50​ ) of valine hydroxamate derivatives, a continuous fluorogenic assay is the gold standard. The following protocol outlines a self-validating system for testing these compounds against recombinant metalloproteinases.

Causality in Assay Design:
  • Buffer Selection: A zwitterionic buffer (e.g., Tricine) is strictly used instead of phosphate or citrate. Phosphate and citrate are weak metal chelators that will strip the structural and catalytic zinc/calcium from the enzyme, leading to false-positive inhibition.

  • Pre-incubation: Hydroxamate-zinc coordination often exhibits slow-binding kinetics. Failing to pre-incubate the enzyme with the inhibitor prior to substrate addition will artificially underestimate the inhibitor's potency.

  • Kinetic Readout: Fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) are utilized because peptide cleavage separates the fluorophore from the internal quencher, providing a real-time continuous readout of enzyme velocity ( V0​ ).

Step-by-Step Protocol:
  • Reagent Preparation: Prepare the assay buffer containing 50 mM Tricine (pH 7.5), 400 mM NaCl, and 10 mM CaCl2. Note: Calcium is a critical structural cofactor for collagenases and MMPs to prevent autolysis.

  • Inhibitor Dilution: Prepare a 10 mM stock of 2-amino-N-hydroxy-3-methylbutanamide hydrochloride in assay buffer. Perform 1:3 serial dilutions to create a 10-point concentration-response curve.

  • Pre-incubation: In a black 96-well microplate, combine 1 nM of the active recombinant enzyme with the inhibitor dilutions. Include a No-Inhibitor Control (maximum velocity) and a Positive Control (e.g., 10 µM Batimastat or EDTA) to validate assay sensitivity. Incubate at 25°C for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10 µM in all wells.

  • Data Acquisition: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence progression curves. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration. For tight-binding derivatives where the IC50​ approaches the enzyme concentration, fit the data using the Morrison equation rather than a standard 4-parameter logistic curve to account for inhibitor depletion.

Workflow Step1 1. Reagent Preparation (Tricine Buffer, Enzyme, Substrate) Step3 3. Pre-incubation (30 min at 25°C - Critical Step) Step1->Step3 Step2 2. Inhibitor Dilution (Valine Hydroxamate HCl) Step2->Step3 Step4 4. Substrate Addition (Fluorogenic Peptide) Step3->Step4 Step5 5. Kinetic Measurement (Ex 328nm / Em 393nm) Step4->Step5 Step6 6. Data Analysis (Morrison Equation Fit) Step5->Step6

Fig 2. Step-by-step workflow for the metalloproteinase fluorogenic inhibition assay.

References

  • Supuran, C. T., et al. "Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate." European Journal of Pharmaceutical Sciences, [Link]

  • Lee, C.-J., et al. "Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria." Accounts of Chemical Research, [Link]

  • Wilkes, S. H., and Prescott, J. M. "Hydroxamate-induced spectral perturbations of cobalt Aeromonas aminopeptidase." Journal of Biological Chemistry, [Link]

  • Gupta, S. P. "Quantitative Structure−Activity Relationship Studies on Zinc-Containing Metalloproteinase Inhibitors." Chemical Reviews, [Link]

  • Scozzafava, A., and Supuran, C. T. "Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates." Journal of Medicinal Chemistry, [Link]

Sources

Exploratory

Binding Affinity of 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride to Metalloproteases: Mechanisms and Assay Validation

Executive Summary In the landscape of rational drug design, targeting zinc-dependent metalloproteases requires a delicate balance between high-affinity metal chelation and sub-pocket selectivity. 2-Amino-N-hydroxy-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, targeting zinc-dependent metalloproteases requires a delicate balance between high-affinity metal chelation and sub-pocket selectivity. 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (commonly known as valine hydroxamate hydrochloride) serves as a foundational building block and reference inhibitor in this domain. This technical whitepaper explores the mechanistic basis of its binding affinity, comparative quantitative data across metalloprotease families (e.g., MMPs, bacterial collagenases, LpxC), and the self-validating experimental workflows required to accurately quantify these interactions.

Mechanistic Grounding: The Zinc-Binding Pharmacophore

As an application scientist, it is critical to understand why the hydroxamate moiety is the gold standard for metalloprotease inhibition. The active site of a typical metalloprotease harbors a catalytic zinc ion (Zn²⁺) coordinated by the canonical HEXXH motif, which polarizes a water molecule essential for peptide bond hydrolysis .

Valine hydroxamate acts as a potent bidentate chelator. The mechanism of action is driven by two simultaneous events:

  • Zinc Chelation: The deprotonated hydroxyl oxygen and the carbonyl oxygen of the hydroxamate group form a highly stable bidentate complex with the Zn²⁺ ion, physically expelling the essential catalytic water molecule from the active site .

  • Subsite Occupation: The isopropyl side chain of the valine moiety provides steric bulk that protrudes into the hydrophobic S1' or S2' binding pockets of the enzyme. This structural feature dictates the selectivity profile of the compound.

Because of this dual-action mechanism, sulfonylated derivatives of L-valine hydroxamate are generally 100 to 500 times more active than their corresponding carboxylate analogs .

ZnChelation A Valine Hydroxamate (ZBG) B Carbonyl Oxygen A->B C Hydroxyl Oxygen A->C D Catalytic Zn2+ (Metalloprotease) B->D Coordination C->D Coordination E Displacement of Catalytic Water D->E F Enzyme Inhibition (Kd in nM range) E->F

Mechanism of Zn2+ bidentate chelation by valine hydroxamate leading to metalloprotease inhibition.

Comparative Binding Affinities Across Target Families

The binding affinity (K_d, K_i, or IC_50) of valine hydroxamate and its derivatives varies significantly depending on the geometry of the target enzyme's active site. Below is a summarized comparative analysis of binding affinities across key metalloprotease targets.

Target EnzymeBinding Affinity (IC50 / Ki)Structural Determinant for BindingFold-Increase vs Carboxylate
Clostridium histolyticum Collagenase (ColH) 10 – 50 nMS1' / S2' subsite occupation100 – 500x
Matrix Metalloproteinase-2 (MMP-2) 0.5 – 5.0 nMDeep, hydrophobic S1' pocket> 100x
Bacterial Lipid A Enzyme (LpxC) < 1.0 nMCβ/Cγ hydrophobic passagesN/A (Hydroxamate essential)

Note: Data reflects optimized sulfonylated/functionalized derivatives of the valine hydroxamate core , .

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in drug development, binding affinity must be evaluated using orthogonal methodologies. Relying solely on functional assays can lead to false positives due to inner-filter effects or compound aggregation. We employ a two-tiered, self-validating approach: a FRET-based functional assay followed by label-free Surface Plasmon Resonance (SPR).

Protocol 1: FRET-Based Enzymatic Cleavage Assay (Functional Affinity)

Causality & Rationale: This assay measures the functional inhibition of the enzyme. We utilize APMA to activate pro-enzymes and include an EDTA control to definitively prove that the observed inhibition is due to zinc chelation, creating a self-validating loop.

  • Enzyme Activation: Incubate the pro-metalloprotease (e.g., pro-MMP-2) with 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C. Why: APMA disrupts the cysteine switch, exposing the catalytic zinc ion necessary for hydroxamate binding.

  • Inhibitor Equilibration: Prepare serial dilutions of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Incubate the activated enzyme with the inhibitor for 30 minutes at room temperature. Why: Hydroxamates often exhibit slow-binding kinetics; failing to equilibrate will artificially inflate the IC_50 value.

  • Self-Validation Control: In parallel, run a control well containing 50 mM EDTA. Why: EDTA is a broad-spectrum metal chelator. Complete loss of signal in this well validates that the assay readout is strictly dependent on metalloprotease activity.

  • Substrate Addition: Add the fluorogenic FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Kinetic Readout: Measure fluorescence continuously for 15 minutes (Excitation: 328 nm / Emission: 393 nm). Calculate the initial velocity (V_0) and fit the data to a four-parameter logistic curve to determine the IC_50.

Workflow Step1 Step 1: Enzyme Prep (APMA Activation) Step2 Step 2: Inhibitor Incubation (Equilibration) Step1->Step2 Step3 Step 3: FRET Substrate Addition Step2->Step3 Control Self-Validation: EDTA Control Step2->Control Step4 Step 4: Kinetic Readout (Ex: 328nm / Em: 393nm) Step3->Step4 Step5 Step 5: IC50 / Ki Calculation Step4->Step5 Control->Step4 Baseline Check

Self-validating FRET assay workflow for determining metalloprotease binding affinity.

Protocol 2: Surface Plasmon Resonance (Biophysical Affinity)

Causality & Rationale: FRET assays cannot distinguish between competitive inhibition and allosteric interference caused by compound autofluorescence. SPR provides a direct, label-free measurement of the association ( kon​ ) and dissociation ( koff​ ) rates, allowing us to calculate the true thermodynamic dissociation constant ( Kd​=koff​/kon​ ).

  • Surface Preparation: Immobilize the purified metalloprotease onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve a target density of ~2000 Response Units (RU).

  • Analyte Injection: Flow varying concentrations of the valine hydroxamate hydrochloride (e.g., 1 nM to 1 µM) over the chip at a high flow rate of 30 µL/min. Why: A high flow rate minimizes mass transport limitations, ensuring the measured kinetics reflect true binding events.

  • Dissociation Phase: Flow running buffer over the chip for 600 seconds to monitor the dissociation phase. Why: Hydroxamates bind tightly to zinc; a long dissociation phase is required to accurately capture the slow koff​ rate.

  • Data Analysis: Subtract the signal from a blank reference cell and fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Conclusion

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride remains a highly effective scaffold for probing and inhibiting metalloproteases. By understanding the thermodynamic drivers of its bidentate zinc chelation and employing rigorous, orthogonally validated assay workflows, drug development professionals can confidently leverage this compound to design next-generation, highly selective therapeutics.

References

  • Supuran, C. T., & Scozzafava, A. (2000). Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate. European Journal of Pharmaceutical Sciences. Source: NIH/PubMed. URL: [Link]

  • Lee, C. J., et al. (2021). Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria. Accounts of Chemical Research. Source: ACS Publications. URL:[Link]

  • Eckhard, U., et al. (2017). Discovery of a Potent Inhibitor Class with High Selectivity toward Clostridial Collagenases. Journal of the American Chemical Society. Source: ACS Publications. URL:[Link]

Foundational

A Technical Guide to the Solubility of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride for Preclinical Research

Introduction In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its success. Among these, solubility stands as a critical gatekeeper, profoundly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing everything from the reliability of in vitro screening data to in vivo bioavailability and the feasibility of formulation. This guide provides an in-depth technical framework for understanding and determining the solubility of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (also known as Valine Hydroxamate hydrochloride), a derivative of the amino acid valine.

This document is designed for researchers, chemists, and formulation scientists. It moves beyond simple protocols to explain the causal mechanisms behind experimental choices, empowering the user to generate reliable and reproducible solubility data. We will explore the compound's solubility profile in Dimethyl Sulfoxide (DMSO), the workhorse of high-throughput screening, and in various aqueous buffers, which mimic physiological conditions.

Physicochemical Properties & Predicted Solubility Profile

To understand a compound's solubility, we must first understand its structure. 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride is a small molecule built on a valine scaffold. Its key features include a primary amino group, a hydroxamic acid moiety, and a nonpolar isopropyl side chain. The hydrochloride salt form significantly impacts its properties.

Table 1: Physicochemical Properties of 2-Amino-N-hydroxy-3-methylbutanamide and its Hydrochloride Salt

PropertyValue / StructureImplication for Solubility
Chemical Structure Chemical StructureThe presence of multiple polar, hydrogen-bonding groups (-NH2, -OH, C=O) and its status as a hydrochloride salt suggest a strong affinity for polar solvents.
Molecular Formula C₅H₁₃ClN₂O₂Indicates a relatively small molecule, which often favors solubility.
Molecular Weight 168.62 g/mol Low molecular weight contributes to favorable dissolution kinetics.
Predicted pKa ~10.1 (for the free base)[1]The primary amino group is basic. As a hydrochloride salt, this group will be protonated (-NH3+), leading to high solubility in acidic to neutral pH. Solubility is expected to decrease as the pH approaches the pKa.
Predicted LogP Highly Negative (Hydrophilic)Based on the LogP of L-Valine (-2.26)[2], this derivative is expected to be highly polar and preferentially partition into aqueous phases over nonpolar ones.

Expertise & Experience: The molecule's character is fundamentally polar. As a hydrochloride salt, the primary amine is protonated, rendering the molecule a cation. This pre-ionized state is the dominant factor driving its solubility in aqueous media. We can predict that its aqueous solubility will be highest at a low pH and will decrease significantly as the pH of the solution approaches and surpasses its pKa, where the amine group deprotonates to its neutral, less soluble form. The hydrophobic isopropyl group exerts a minor counteracting influence but is largely overcome by the polar functionalities and the salt form.

Solubility in Dimethyl Sulfoxide (DMSO): A Practical Guide

DMSO is a polar aprotic solvent prized for its exceptional ability to dissolve a vast range of chemical entities, making it the standard for preparing high-concentration stock solutions for biological screening.[3][4] However, its use requires careful technique to ensure data integrity.

Given its polar nature, 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride is predicted to be highly soluble in DMSO. Concentrations of 100 mM or higher should be achievable.[5]

  • Trustworthiness - The Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[4] This can alter its solvent properties and potentially impact the solubility of a compound. Always use anhydrous DMSO from a freshly opened bottle or one that has been properly stored in a desiccator.

  • Compound Stability: While DMSO is an excellent solvent, some compounds can degrade over time. It is best practice to prepare fresh stock solutions or, if storing, to aliquot into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

  • Precipitation Upon Dilution: A compound highly soluble in 100% DMSO may precipitate when diluted into an aqueous assay buffer.[3] This is a common source of experimental artifacts. Always visually inspect the final assay plate for any signs of precipitation.

This protocol outlines a pragmatic approach to determine a compound's practical solubility limit in DMSO for creating a stock solution.

  • Preparation: Accurately weigh approximately 2-5 mg of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride into a clean, dry glass vial.

  • Initial Solvent Addition: Add a calculated volume of anhydrous DMSO to target a high concentration (e.g., 100 mM).

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[4]

  • Visual Inspection: Carefully inspect the solution against a bright light source. Look for any undissolved particulates. A perfectly clear solution indicates solubility at this concentration.

  • Assisted Dissolution (If Necessary): If solid material remains, employ the following, inspecting after each step:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.[3] This uses ultrasonic waves to break up solid aggregates.

    • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes.[3] Causality: Increasing the temperature increases the kinetic energy of the system, often overcoming the energy barrier for dissolution. Use heat judiciously, as it can degrade thermally labile compounds.

  • Documentation: Record the highest concentration at which the compound fully dissolves, noting any special conditions (e.g., sonication) required.

G cluster_prep Preparation cluster_dissolution Dissolution & Assessment cluster_outcome Outcome weigh Weigh Compound (2-5 mg) add_dmso Add Anhydrous DMSO (Target: 100 mM) weigh->add_dmso vortex Vortex (1-2 min) add_dmso->vortex inspect1 Visual Inspection vortex->inspect1 sonicate Sonicate (5-10 min) inspect1->sonicate Solid Remains soluble SOLUBLE Record Concentration inspect1->soluble Clear Solution inspect2 Visual Inspection sonicate->inspect2 warm Warm to 37°C (10-15 min) inspect2->warm Solid Remains inspect2->soluble Clear Solution inspect3 Visual Inspection warm->inspect3 inspect3->soluble Clear Solution insoluble INSOLUBLE Consider Lower Conc. inspect3->insoluble Solid Remains

Caption: Workflow for determining the practical solubility of a compound in DMSO.

Solubility in Aqueous Buffers: The Impact of pH and Ionic Strength

While DMSO is used for stock solutions, therapeutic agents must be soluble in the aqueous environment of the body. Determining solubility in buffers of physiological pH (e.g., pH 7.4) is a non-negotiable step in drug development.

For an ionizable compound like 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride, pH is the most critical factor governing aqueous solubility.[6]

  • At Low pH (e.g., pH < 8): The primary amino group is fully protonated (R-NH₃⁺). The molecule carries a positive charge, which promotes strong, favorable interactions with polar water molecules, leading to high solubility.

  • As pH Approaches the pKa (~10.1): The equilibrium shifts. A significant portion of the molecules deprotonates to the neutral form (R-NH₂). This neutral form is less polar and thus less soluble than its charged counterpart.

  • At High pH (e.g., pH > 11): The compound exists predominantly in its neutral free base form, resulting in its lowest aqueous solubility.

Therefore, a solubility vs. pH profile is essential for selecting appropriate buffers for assays and for early formulation development.

The shake-flask method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a solvent.[6]

  • Buffer Preparation: Prepare a series of buffers with precise pH values (e.g., Phosphate-Buffered Saline at pH 7.4, Acetate buffer at pH 5.0).[7][8] Ensure all buffers are filtered and degassed.

  • Compound Addition: Add an excess amount of solid compound to a known volume of each buffer in separate, sealed vials. "Excess" means that undissolved solid should be clearly visible after initial mixing.

  • Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours.[6] Expertise: This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Shorter incubation times may lead to an underestimation of solubility.

  • Phase Separation: After equilibration, remove the undissolved solid. This is a critical step.

    • Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the solid.

    • Filtration (Optional but Recommended): Carefully collect the supernatant and pass it through a 0.22 µm PVDF filter to remove any remaining fine particulates.

  • Quantification: Accurately dilute a sample of the clear supernatant into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Construct a standard curve and calculate the concentration in the original supernatant. This value represents the equilibrium solubility at that specific pH and temperature.

Quantitative results should be summarized in a clear format.

Table 2: Example Solubility Data Table for 2-Amino-N-hydroxy-3-methylbutanamide HCl at 25°C

Buffer SystempHSolubility (µg/mL)Solubility (mM)
Acetate Buffer5.0[Experimental Value][Calculated Value]
Phosphate Buffer6.8[Experimental Value][Calculated Value]
PBS7.4[Experimental Value][Calculated Value]
Borate Buffer9.0[Experimental Value][Calculated Value]

The expected result is a clear trend of decreasing solubility as the pH increases towards the compound's pKa.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) add_excess Add EXCESS Solid Compound to Buffer prep_buffer->add_excess agitate Agitate at Constant Temp (24-48 hours) add_excess->agitate centrifuge Centrifuge at High Speed agitate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter quantify Quantify Concentration (e.g., HPLC-UV, LC-MS) filter->quantify result Equilibrium Solubility quantify->result

Caption: The Shake-Flask method for determining equilibrium aqueous solubility.

Summary & Best Practices

Understanding the solubility of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride is essential for its successful development. This guide provides the predictive framework and experimental protocols necessary to generate high-quality, reliable data.

Table 3: Summary of Solubility Characteristics

SolventPredicted SolubilityKey Influencing FactorsRecommended Method
DMSO Very High (>100 mM)Solvent purity (anhydrous), temperatureVisual assessment with assisted dissolution (sonication/warming)
Aqueous Buffers Highly pH-dependentpH relative to pKa, temperature, ionic strengthShake-Flask method with HPLC/LC-MS quantification

Final Recommendations for Researchers:

  • Validate for Each Batch: Always confirm the solubility for each new synthetic batch of a compound, as differences in crystalline form (polymorphism) can affect solubility.

  • Mind the Matrix: Be aware that high concentrations of DMSO can have independent biological effects in cell-based assays; always include a vehicle control with a matching final DMSO concentration.[3]

  • Equilibrium is Key: For aqueous solubility, do not take shortcuts on the equilibration time. The 24-48 hour shake-flask method is the only way to be certain of the thermodynamic solubility limit.[6]

By applying the principles and protocols outlined in this guide, researchers can confidently characterize the solubility of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride, ensuring the integrity of their preclinical data and making informed decisions for downstream development.

References

  • PubChem. (n.d.). 2-Amino-3-methylbutanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent..? Retrieved from [Link]

  • Astor Scientific. (2026, February 28). Buffer Solution Preparation: An Essential Skill for Researchers. Astor Scientific. Retrieved from [Link]

  • BiochemiCalc. (n.d.). Buffer Preparation. BiochemiCalc. Retrieved from [Link]

  • XiXisys. (n.d.). 2-amino-N-hydroxy-3-methylbutanamide | CAS 28664-96-2 GHS SDS (English). Retrieved from [Link]

  • Grison, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Retrieved from [Link]

  • Molport. (n.d.). 2-amino-3-hydroxy-N-methylbutanamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(3-hydroxyphenyl)-3-methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). L-Valine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The amino acid esters are soluble in DMF and DMSO and H2O. Retrieved from [Link]

  • LookChem. (n.d.). Cas 36207-48-4,DL-valine hydroxamate. Retrieved from [Link]

Sources

Exploratory

In Vitro Stability and Kinetic Profiling of 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride , commonly known as Va...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride , commonly known as Valine Hydroxamate Hydrochloride (VHH) , is a highly potent bidentate chelator utilized extensively in medicinal chemistry. By chelating divalent metal ions (such as Zn²⁺ and Fe²⁺), VHH serves as a structural backbone for inhibiting critical metalloenzymes, including Matrix Metalloproteinases (MMPs), Clostridium histolyticum collagenase (ChC), and Prolyl Hydroxylase Domain (PHD) enzymes.

Despite its high in vitro target affinity, the clinical and preclinical translation of aliphatic hydroxamic acids like VHH is frequently bottlenecked by poor plasma and buffer stability. This whitepaper dissects the mechanistic role of VHH, the causality behind its rapid in vitro degradation, and provides a self-validating experimental protocol for accurately profiling its kinetic stability.

Chemical Profile and Mechanistic Grounding

VHH operates primarily as a Zinc-Binding Group (ZBG) and an iron chelator. The hydroxamate moiety (-CONHOH) forms a stable bidentate chelate with the catalytic metal ions residing in the active sites of target enzymes.

  • MMP and Collagenase Inhibition: VHH and its sulfonylated derivatives competitively bind the catalytic Zn²⁺ in MMPs and ChC, displacing the essential catalytic water molecule and halting extracellular matrix degradation ()[1].

  • HIF-1α Stabilization: By chelating intracellular Fe²⁺, VHH inhibits PHD enzymes. Because PHDs require iron to hydroxylate Hypoxia-Inducible Factor 1-alpha (HIF-1α) for proteasomal degradation, VHH effectively stabilizes HIF-1α, mimicking a hypoxic response that is critical in osteogenesis and tissue regeneration models ()[2].

MOA cluster_0 Metalloenzyme Inhibition cluster_1 Hypoxia Pathway ValHydrox Valine Hydroxamate Hydrochloride ZnChelation Zn2+ Chelation (Active Site) ValHydrox->ZnChelation FeChelation Fe2+ Chelation ValHydrox->FeChelation MMP MMPs & Collagenases Inhibited ZnChelation->MMP PHD PHD Enzyme Inhibition FeChelation->PHD HIF1A HIF-1α Stabilization PHD->HIF1A

Mechanistic pathways of Valine Hydroxamate via Zn2+ and Fe2+ chelation.

The Stability Paradox: In Vitro Degradation Dynamics

While VHH is a potent inhibitor, aliphatic hydroxamic acids are notoriously unstable in biological matrices. This instability is driven by two distinct pathways: chemical degradation (at alkaline pH) and enzymatic hydrolysis .

In plasma, susceptibility to esterase activity is the critical driver of hydroxamic acid clearance ()[3]. Arylesterases and carboxylesterases rapidly cleave the amide bond of the hydroxamate group, yielding free valine and hydroxylamine. High enzyme-to-substrate ratios in vitro can lead to the rapid hydrolysis of L-valine hydroxamate, completely neutralizing its inhibitory capacity during the time course of an assay ()[4].

Degradation Parent Valine Hydroxamate (Intact) Enzymatic Enzymatic Hydrolysis (Esterases/Amidases) Parent->Enzymatic Chemical Chemical Parent->Chemical Metabolite1 Valine (Free Amino Acid) Enzymatic->Metabolite1 Metabolite2 Hydroxylamine Enzymatic->Metabolite2 Chemical->Metabolite1 Chemical->Metabolite2

Primary in vitro degradation pathways of Valine Hydroxamate.

Quantitative Stability Profile

The table below summarizes the comparative half-lives ( t1/2​ ) of VHH and its derivatives across different matrices, demonstrating the profound impact of enzymatic activity on compound survival.

Matrix EnvironmentCompound t1/2​ (hours)Primary Degradation Pathway
Buffer (pH 7.4) Valine Hydroxamate> 24.0Chemical (Minimal)
Rat Plasma Valine Hydroxamate< 1.0Enzymatic (Esterase/Amidase)
Human Plasma Valine Hydroxamate~ 2.5Enzymatic (Esterase/Amidase)
Rat Plasma + BNPP Valine Hydroxamate> 12.0Enzymatic Inhibition Confirmed
Rat Plasma Sulfonylated-VHH> 4.0Steric Shielding (Optimized)

Self-Validating Protocol: LC-MS/MS Stability Assay

To accurately profile the in vitro stability of VHH, researchers must utilize a self-validating system that distinguishes between chemical instability and enzymatic hydrolysis. The following protocol incorporates specific controls to establish this causality.

Step-by-Step Methodology
  • Matrix Preparation & Control Setup:

    • Thaw rat and human plasma on ice. Centrifuge at 3,000 x g for 5 minutes to remove clots.

    • Self-Validation Control: Aliquot a subset of plasma and pre-incubate with 1 mM BNPP (bis-p-nitrophenylphosphate) for 15 minutes at 37°C.

    • Causality: BNPP irreversibly inhibits carboxylesterases and arylesterases. If VHH degrades in untreated plasma but remains stable in BNPP-treated plasma, the instability is definitively enzymatic, not chemical ()[5].

  • Compound Spiking:

    • Spike VHH (from a 10 mM DMSO stock) into the matrices to a final concentration of 1 µM.

    • Causality: Maintain final DMSO concentration below 1% to prevent solvent-induced protein denaturation, which would artificially inflate the compound's apparent stability.

  • Time-Course Sampling:

    • Incubate the spiked matrices at 37°C with gentle orbital shaking.

    • Extract 50 µL aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching:

    • Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing 100 ng/mL of an internal standard (e.g., labetalol).

    • Causality: The 3:1 organic-to-aqueous ratio instantaneously precipitates plasma proteins, halting all esterase activity and "freezing" the kinetic timepoint for accurate LC-MS/MS readout.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to autosampler vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining intact parent compound.

Workflow Step1 1. Matrix Prep (+/- BNPP) Step2 2. Spiking (1 µM VHH) Step1->Step2 Step3 3. Sampling (0-120 min) Step2->Step3 Step4 4. Quenching (Cold MeCN) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Step-by-step LC-MS/MS workflow for assessing in vitro stability of VHH.

Structural Optimization for Enhanced Stability

Because native VHH is rapidly hydrolyzed, medicinal chemistry efforts must focus on structural modifications to shield the vulnerable hydroxamate bond.

Sulfonylation Strategy: Derivatizing the alpha-amino group of L-valine hydroxamate with perfluoroalkylsulfonyl or arylsulfonyl moieties introduces significant steric bulk. This modification serves a dual purpose:

  • Steric Shielding: It blocks access by plasma esterases, significantly extending the in vitro and in vivo half-life.

  • Enhanced Affinity: The hydrophobic moieties interact favorably with the P2' and P3' subsites of target metalloenzymes. For example, sulfonylated L-valine hydroxamates are 100 to 500 times more active against Clostridium histolyticum collagenase (ChC) than their carboxylate counterparts ()[1].

By integrating rigorous in vitro stability profiling with targeted structural optimization, drug development professionals can overcome the inherent metabolic liabilities of valine hydroxamate derivatives, unlocking their full potential as therapeutic metalloenzyme inhibitors.

References

  • Hermant, P., Bosc, D., Piveteau, C., et al. (2017). "Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox." Journal of Medicinal Chemistry, 60(21), 9067-9089. URL:[Link]

  • Scozzafava, A., & Supuran, C. T. (2000). "Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate." European Journal of Medicinal Chemistry, 35(3), 299-307. URL:[Link]

  • Qi, X., et al. (2024). "HIF-1α at the intersection of hypoxia, ferroptosis-associated stress, and cell death crosstalk in osteomyelitis." Frontiers in Immunology, 15, 1347683. URL:[Link]

  • Wilkes, S. H., & Prescott, J. M. (1987). "Hydroxamate-induced spectral perturbations of cobalt Aeromonas aminopeptidase." Journal of Biological Chemistry, 262(18), 8621-8625. URL:[Link]

Sources

Foundational

Thermodynamic properties of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride binding

Executive Summary The rational design of metalloenzyme inhibitors relies heavily on understanding the thermodynamic driving forces of ligand-target interactions. 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (common...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metalloenzyme inhibitors relies heavily on understanding the thermodynamic driving forces of ligand-target interactions. 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (commonly known as L-valine hydroxamate hydrochloride) serves as a foundational zinc-binding pharmacophore. By chelating the catalytic zinc ion (Zn²⁺) in the active sites of matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and bacterial collagenases, this compound effectively neutralizes enzymatic activity. This technical guide explores the thermodynamic signature of valine hydroxamate binding, detailing the balance between enthalpy and entropy, and provides field-proven methodologies for empirical validation.

Mechanistic Grounding: The Valine Hydroxamate Pharmacophore

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride () is characterized by its isopropyl side chain and a terminal hydroxamic acid moiety (-CONHOH). In an aqueous physiological environment, the hydrochloride salt dissociates, allowing the hydroxamate group to act as a bidentate ligand.

The binding mechanism is driven by the displacement of a catalytic water molecule coordinated to the active-site zinc ion. The carbonyl oxygen and the deprotonated hydroxyl oxygen of the hydroxamate group form two stable coordinate covalent bonds with the Zn²⁺ ion. This interaction is a hallmark of classical metalloprotease inhibitors, providing high affinity but often requiring structural optimization of the amino acid side chain to achieve selectivity against specific human or bacterial enzymes ().

Binding_Mechanism E Apo-Metalloenzyme (Active Site Zn2+) W Catalytic Water (Coordinated) E->W Pre-binding state C Enzyme-Inhibitor Complex (Bidentate Chelation) E->C Ligand Association L Valine Hydroxamate (Inhibitor) L->C Zinc Chelation C->W Water Displacement (ΔS > 0) S S C->S Coordinate Bond Formation

Thermodynamic mechanism of zinc chelation and water displacement by valine hydroxamate.

The Thermodynamic Signature of Zinc Chelation

The interaction between hydroxamic acids and metalloenzymes is fundamentally an enthalpy-driven process (). The thermodynamic profile (ΔG = ΔH - TΔS) is characterized by:

  • Strong Negative Enthalpy (ΔH < 0): The formation of the bidentate coordinate bonds between the hydroxamate oxygens and the Zn²⁺ ion releases significant heat. This exothermic reaction is the primary driver of the binding affinity.

  • Variable Entropic Contribution (ΔS): The entropy of binding is a delicate balance. The release of the highly ordered catalytic water molecule into the bulk solvent provides a favorable entropic gain (ΔS > 0). However, the conformational restriction of the valine isopropyl side chain upon entering the enzymatic S1' pocket introduces an entropic penalty. In many cases, the net entropy change is slightly unfavorable or near zero, forcing the enthalpy to carry the thermodynamic burden.

Quantitative Binding Data

The following table summarizes the representative thermodynamic parameters for valine hydroxamate derivatives binding to typical metalloenzymes (e.g., Clostridial collagenase ColH and MMPs) based on established calorimetric studies ().

ParameterSymbolRepresentative Value RangeThermodynamic Interpretation
Gibbs Free Energy ΔG-7.5 to -9.2 kcal/molSpontaneous binding driven by strong affinity (Kd in the µM to nM range).
Enthalpy ΔH-10.0 to -14.5 kcal/molStrongly exothermic; reflects the formation of robust coordinate covalent bonds with Zn²⁺.
Entropy Penalty -TΔS+1.5 to +5.3 kcal/molUnfavorable entropy due to the conformational restriction of the valine side chain upon binding.
Dissociation Constant Kd10 nM - 5 µMHigh affinity, highly dependent on the geometry of the specific metalloenzyme target pocket.

Experimental Methodologies for Thermodynamic Validation

To accurately profile the thermodynamics of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride, orthogonal biophysical techniques must be employed. The following protocols are designed as self-validating systems , ensuring that artifacts are isolated and removed from the final data.

Isothermal Titration Calorimetry (ITC) Protocol

ITC is the gold standard for directly measuring the heat of binding (ΔH) and calculating the association constant (Ka) and stoichiometry (n).

Step-by-Step Methodology:

  • Rigorous Buffer Matching: Dialyze the target metalloenzyme (e.g., 20 µM) extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4).

    • Causality: Mismatched buffers produce massive heats of mixing during titration that completely mask the subtle heat of ligand binding.

  • Ligand Preparation: Dissolve the 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride directly into the final dialysate buffer to a concentration of 200-300 µM.

  • Vacuum Degassing: Degas both the enzyme and ligand solutions under vacuum for 10 minutes at the exact experimental temperature (e.g., 25°C).

    • Causality: Dissolved gases will nucleate into microbubbles under the mechanical stirring of the ITC syringe. Bubble popping creates anomalous thermal spikes that ruin the thermogram.

  • Titration Execution: Load the enzyme into the sample cell and the ligand into the injection syringe. Perform an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 injections of 2 µL at 150-second intervals.

  • Self-Validation (Control Titration): Perform an identical titration of the ligand into the pure dialysate buffer. By mathematically subtracting this "heat of dilution" from the raw binding thermogram, the resulting integrated peaks represent solely the heat of interaction.

Thermodynamic_Workflow A Sample Dialysis & Buffer Matching B Vacuum Degassing (Prevent Bubbles) A->B C ITC Titration (Ligand -> Enzyme) B->C D Control Titration (Ligand -> Buffer) B->D E Thermogram Integration (ΔH, Ka, n) C->E D->E Subtraction F Gibbs Equation (ΔG = ΔH - TΔS) E->F

ITC workflow for thermodynamic profiling of valine hydroxamate binding.

Surface Plasmon Resonance (SPR) Kinetics

While ITC provides direct thermodynamics, SPR provides the kinetic rates (kon, koff) that dynamically validate the equilibrium dissociation constant (Kd = koff/kon).

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target metalloenzyme onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) in flow cell 2 (Fc2). Leave flow cell 1 (Fc1) unmodified and blocked with ethanolamine.

  • Analyte Injection: Inject a concentration series of valine hydroxamate (e.g., 0.1 µM to 10 µM) over both flow cells at a high flow rate (30 µL/min).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed binding curves reflect true interaction kinetics rather than diffusion rates.

  • Self-Validation (Double Referencing): Subtract the signal of Fc1 from Fc2 to eliminate bulk refractive index changes and non-specific matrix interactions. Further subtract a "buffer-only" injection to correct for baseline drift. This double-referencing system ensures absolute kinetic accuracy.

  • Regeneration: Because hydroxamates bind tightly to zinc, a mild pulse of EDTA (e.g., 50 mM) may be required to strip the zinc and release the ligand, followed by a pulse of ZnCl₂ to reconstitute the active site before the next cycle.

Conclusion

The thermodynamic profiling of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride reveals a classic enthalpy-driven binding mechanism characteristic of high-affinity zinc chelators. By employing rigorous, self-validating biophysical protocols like ITC and SPR, researchers can accurately map the energetic contributions of the hydroxamate bidentate chelation and the entropic penalties of the valine side chain. This foundational data is critical for the rational optimization of next-generation metalloenzyme inhibitors.

References

  • Title : Discovery of a Potent Inhibitor Class with High Selectivity toward Clostridial Collagenases Source : ACS Infectious Diseases URL :[Link]

  • Title : QSAR Studies on Hydroxamic Acids: A Fascinating Family of Chemicals with a Wide Spectrum of Activities Source : Chemical Reviews URL :[Link]

  • Title : Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Hydroxyaminovaline | C5H12N2O2 | CID 444599 Source : PubChem URL :[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride Stock Solutions

Executive Summary 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride, commonly known as Valine hydroxamate hydrochloride , is a low-molecular-weight zinc chelator widely utilized as an inhibitor and structural building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride, commonly known as Valine hydroxamate hydrochloride , is a low-molecular-weight zinc chelator widely utilized as an inhibitor and structural building block in the study of matrix metalloproteinases (MMPs), clostridial collagenases, and carbonic anhydrases[1][2]. Because the integrity of the hydroxamate moiety is strictly required for its biological activity, proper solvent selection, dissolution, and storage protocols are critical to prevent premature hydrolysis or oxidation. This guide provides a self-validating framework for preparing robust stock solutions and verifying their efficacy in vitro.

Physicochemical Properties & Quantitative Data

Accurate molarity calculations must account for the hydrochloride (HCl) salt form of the compound. The table below summarizes the critical physicochemical parameters required for precise stock formulation.

ParameterValue / Description
Chemical Name 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride
Common Name D/L-Valine hydroxamate hydrochloride
CAS Number 102185-21-7
PubChem CID 444599 (Free base)[3]
Molecular Formula C₅H₁₃ClN₂O₂
Molecular Weight (Salt) 168.62 g/mol
Molecular Weight (Free Base) 132.16 g/mol [3]
Primary Solvents Anhydrous DMSO, Sterile ddH₂O

Mechanistic Context: The Role of the Hydroxamate Group

To understand the handling requirements of this compound, one must understand its mechanism of action. Hydroxamic acids are the gold standard for coordinating the catalytic zinc ion (Zn²⁺) in the active site of metalloenzymes[4]. The bidentate chelation of the zinc ion by the hydroxamate moiety displaces the zinc-bound catalytic water molecule, effectively halting peptide bond hydrolysis[5][6]. Furthermore, the valine side chain (isopropyl group) provides essential hydrophobic interactions with the S1' or S2' pockets of the enzyme, anchoring the inhibitor in place[1].

Because the hydroxamate group is highly reactive, it is susceptible to degradation via hydrolysis in aqueous environments over prolonged periods, dictating strict storage conditions.

MOA cluster_0 Inhibitor Binding Mechanism A Valine Hydroxamate (Inhibitor) B Hydroxamate Moiety (R-CO-NH-OH) A->B presents C Catalytic Zinc Ion (Zn2+) (Enzyme Active Site) B->C bidentate chelation D Displacement of Catalytic Water C->D causes E Metalloproteinase Inhibition D->E results in

Mechanism of zinc chelation by valine hydroxamate in metalloproteinase active sites.

Stock Solution Preparation Protocol

Solvent Selection Rationale
  • Anhydrous DMSO : Recommended for long-term storage and high-throughput screening libraries. DMSO prevents the aqueous hydrolysis of the hydroxamate group[4].

  • Sterile ddH₂O : Recommended for immediate use in sensitive enzymatic assays where organic solvents might perturb enzyme kinetics or induce precipitation of assay components.

Reagent Preparation Table

Use the following mass-to-volume ratios to achieve exact molarities based on the HCl salt molecular weight (168.62 g/mol ).

Target ConcentrationMass of Valine Hydroxamate HClVolume of Solvent
100 mM (Master Stock) 16.86 mg1.0 mL
50 mM 8.43 mg1.0 mL
10 mM (Working Stock) 1.69 mg1.0 mL
Step-by-Step Methodology
  • Equilibration : Allow the lyophilized powder vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which accelerates localized hydrolysis of the compound.

  • Weighing : Using an analytical balance, weigh the precise amount of 2-Amino-N-hydroxy-3-methylbutanamide HCl (e.g., 16.86 mg for a 100 mM stock).

  • Dissolution : Add 1.0 mL of Anhydrous DMSO (or ddH₂O).

  • Homogenization : Vortex vigorously for 30–60 seconds. If micro-particulates remain visible, sonicate the tube in a room-temperature water bath for 2–5 minutes.

  • Aliquotting : Divide the stock into 50 µL or 100 µL aliquots using sterile, amber microcentrifuge tubes. Causality: Hydroxamic acids can be light-sensitive; amber tubes prevent photo-degradation.

  • Storage : Immediately transfer aliquots to a -80°C freezer.

Workflow A Weigh 2-Amino-N-hydroxy- 3-methylbutanamide HCl B Dissolve in Anhydrous DMSO or Sterile ddH2O A->B C Vortex & Sonicate (Ensure complete dissolution) B->C D Aliquot into Amber Tubes (50 - 100 µL volumes) C->D E Store at -80°C (Avoid freeze-thaw cycles) D->E

Workflow for the preparation and storage of valine hydroxamate stock solutions.

Functional Validation: In Vitro Enzymatic Assay

A protocol is only as reliable as its validation. To confirm that the hydroxamate stock solution is active and has not degraded, perform a functional self-validation assay using a fluorometric metalloproteinase inhibition setup (e.g., against Clostridium histolyticum collagenase or human MMPs)[1][2].

Assay Protocol
  • Thawing : Thaw a single 10 mM DMSO aliquot on ice. Discard any remaining volume after the experiment to strictly avoid freeze-thaw cycles.

  • Serial Dilution : Prepare a 10-point, 1:3 serial dilution of the inhibitor in the designated Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

    • Critical Step: Ensure the final DMSO concentration in the assay well remains below 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation : Combine the diluted inhibitor with the target enzyme (e.g., 1 nM final concentration) in a black 96-well microplate. Incubate at 37°C for 15–30 minutes.

    • Causality: Valine hydroxamate derivatives often act as slow-binding inhibitors. Pre-incubation allows the system to reach a steady-state enzyme-inhibitor (E-I) complex before the substrate is introduced[2].

  • Reaction Initiation : Add the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to a final concentration of 10 µM.

  • Kinetic Measurement : Immediately measure fluorescence (Ex/Em = 328/393 nm) continuously for 30 minutes.

  • Data Analysis : Plot the initial reaction velocities against the log of the inhibitor concentration and calculate the IC₅₀ using non-linear regression. A calculated IC₅₀ matching expected literature values validates the integrity of the stock solution.

Quality Control & Troubleshooting

  • pH Shift in Aqueous Stocks : Because the compound is a hydrochloride salt, dissolving it at high concentrations (≥50 mM) in unbuffered ddH₂O will significantly lower the solution's pH. If your downstream assay buffer has weak buffering capacity, this acidic spike can denature your target enzyme. Solution: Always verify the final pH of the assay mixture, or pre-dilute the aqueous stock into a strong buffer (e.g., 100 mM Tris-HCl) prior to enzyme contact.

  • Loss of Potency : If the measured IC₅₀ is significantly higher than expected, the hydroxamate group has likely undergone hydrolysis into a carboxylic acid, which is generally 100–500 times less active than the corresponding hydroxamate[1]. Solution: Discard the stock, ensure new stocks are prepared in anhydrous DMSO, and verify that the storage temperature is strictly maintained at -80°C.

References

  • PubChem . "Hydroxyaminovaline | C5H12N2O2 | CID 444599". National Center for Biotechnology Information. URL:[Link]

  • Supuran, C. T., et al. (2000) . "Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate". European Journal of Pharmaceutical Sciences. URL:[Link]

  • Eckhard, U., et al. (2017) . "Discovery of a Potent Inhibitor Class with High Selectivity toward Clostridial Collagenases". ACS Infectious Diseases. URL:[Link]

  • Scozzafava, A., et al. (2000) . "Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV". Journal of Medicinal Chemistry. URL:[Link]

  • Zou, Y., et al. (2017) . "Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox". Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Application Note: In Vivo Murine Dosing Protocols for 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride

Introduction & Mechanistic Overview 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride, commonly known as Valine hydroxamate hydrochloride, is a low-molecular-weight, highly potent zinc-chelating agent. In preclinical mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride, commonly known as Valine hydroxamate hydrochloride, is a low-molecular-weight, highly potent zinc-chelating agent. In preclinical murine models, it serves as a foundational broad-spectrum inhibitor of zinc-dependent metalloenzymes. Its primary applications span two distinct therapeutic areas:

  • Oncology & Inflammation: Inhibition of Matrix Metalloproteinases (MMPs) and clostridial collagenases to prevent extracellular matrix (ECM) remodeling and tumor metastasis[1].

  • Infectious Disease: Inhibition of the bacterial UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), blocking Lipid A biosynthesis in Gram-negative pathogens[2].

Pharmacokinetics & Causality: The "Why" Behind the Protocol

When transitioning from in vitro assays to in vivo murine models, researchers must account for the inherent pharmacokinetic liabilities of primary hydroxamic acids.

  • Metabolic Liability & Route of Administration: Hydroxamic acids are highly susceptible to rapid hydrolysis by murine arylesterases and carboxylesterases in the blood plasma[3]. Consequently, oral administration (p.o.) yields sub-therapeutic bioavailability due to severe first-pass metabolism[4]. To bypass this degradation, intraperitoneal (i.p.) or subcutaneous (s.c.) routes are mandatory.

  • Dosing Rationale: Due to the short plasma half-life of the hydroxamate pharmacophore, maintaining systemic concentrations above the target enzyme's IC50 requires relatively high doses, typically ranging from 30 to 100 mg/kg[5],[6]. In acute bacterial infection models targeting LpxC, twice-daily dosing (q12h) is often necessary to sustain bacterial clearance[7].

  • Vehicle Selection: The hydrochloride (HCl) salt form significantly enhances the aqueous solubility of the compound compared to free-base hydroxamates. While it can be dissolved directly in sterile Phosphate-Buffered Saline (PBS), researchers frequently utilize 4% Carboxymethylcellulose (CMC) or 40% cyclodextrin to create a viscous suspension. This slows systemic absorption, artificially prolonging the compound's half-life in the murine bloodstream[5],[8].

Visualizing the Mechanism of Action

Mechanism Val Valine Hydroxamate HCl Zn Catalytic Zn²⁺ Ion Val->Zn Chelates Metallo Metalloenzymes (MMPs, LpxC) Val->Metallo Competitive Inhibition Zn->Metallo Essential Cofactor Pheno1 Reduced ECM Degradation Metallo->Pheno1 Oncology/Arthritis Pheno2 Bacterial Cell Death Metallo->Pheno2 Infection Models

Mechanism of Valine hydroxamate HCl inhibiting zinc-dependent metalloenzymes.

Experimental Protocol: In Vivo Dosing Workflow

This protocol outlines the preparation and administration of a standard 50 mg/kg dose for a 20 g mouse, a widely accepted baseline for hydroxamate-based efficacy studies[6].

Materials & Reagents
  • 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (Desiccated powder, stored at -20°C).

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.4) or 4% Carboxymethylcellulose (CMC).

  • 1 mL sterile syringes with 27G x 1/2" needles.

Step-by-Step Methodology
  • Dose Calculation: To achieve a 50 mg/kg dose in a standard 20 g (0.02 kg) mouse, the required mass of the active compound is 1.0 mg per mouse (50 mg/kg × 0.02 kg = 1.0 mg).

  • Vehicle Formulation: To ensure a safe injection volume of 100 µL (0.1 mL) per mouse, the required solution concentration is 10 mg/mL (1.0 mg / 0.1 mL).

  • Reconstitution: Weigh the required amount of Valine hydroxamate HCl and add it to the sterile vehicle (PBS or 4% CMC). Vortex vigorously for 60 seconds. Note: The HCl salt should dissolve readily in PBS, yielding a clear solution. If using CMC, the mixture will form a homogenous suspension.

  • Administration: Restrain the mouse securely. Administer 100 µL of the formulated solution via intraperitoneal (i.p.) injection into the lower right quadrant of the abdomen, avoiding the cecum and bladder.

  • Monitoring & Toxicity: Monitor the animals daily. Hydroxamate derivatives generally exhibit low acute toxicity in mice (LD50 > 500 mg/kg)[9]. However, off-target chelation of other zinc-dependent enzymes can cause musculoskeletal side effects over prolonged periods. A body weight loss of >10% warrants immediate veterinary review.

Quantitative Dosing Guidelines

The following table synthesizes field-proven dosing regimens for hydroxamate-based inhibitors across various murine disease models to allow for rapid experimental design comparison.

Target ApplicationRecommended DoseRouteDosing FrequencyPreferred VehicleReference
MMP Inhibition (Oncology / Melanoma)30 – 50 mg/kgi.p.Daily (qd)PBS or 4% CMC[6]
MMP Inhibition (Adipose / Metabolic)100 mg/kgi.p.Daily (qd)4% CMC[5]
LpxC Inhibition (Gram-Negative Infection)50 – 100 mg/kgs.c. or i.p.Twice Daily (q12h)40% Cyclodextrin or PBS[7],[8]
Acute Toxicity Baseline (Safety Profiling)Up to 300 mg/kgi.p.Single DosePBS[9]

References

  • Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative P
  • Matrix Metalloproteinase Inhibition Impairs Adipose Tissue Development in Mice. Arteriosclerosis, Thrombosis, and Vascular Biology.
  • Carbamoylphosphonate Matrix Metalloproteinase Inhibitors 6: cis-2-Aminocyclohexylcarbamoylphosphonic Acid... Journal of Medicinal Chemistry.
  • Inhibition of LpxC Protects Mice from Resistant Acinetobacter baumannii by Modulating Inflamm
  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. MDPI.
  • Discovery of New Microbial Collagenase Inhibitors. MDPI.
  • Quantitative Structure−Activity Relationship Studies on Zinc-Containing Metalloproteinase Inhibitors. Chemical Reviews.
  • Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Neg
  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry.

Sources

Method

Application Note: Spectrophotometric Determination of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (Valine Hydroxamate)

Introduction & Mechanistic Grounding 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (CAS: 102185-21-7), commonly referred to as Valine hydroxamate, is a critical compound in drug development. Hydroxamic acids constit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (CAS: 102185-21-7), commonly referred to as Valine hydroxamate, is a critical compound in drug development. Hydroxamic acids constitute a fascinating family of chemicals with a wide spectrum of biological activities, primarily acting as potent chelators of essential metal ions like zinc and iron in metalloenzymes[1]. Specifically, sulfonylated derivatives of L-valine hydroxamate have been identified as highly effective inhibitors of Clostridium histolyticum collagenase, making them valuable in antibacterial and anti-virulence therapies[2].

The quantitative determination of Valine hydroxamate in pharmaceutical formulations or enzymatic assays requires a highly specific, reproducible method. This protocol utilizes the classical Iron(III) complexation method. The causality behind this approach lies in the bidentate nature of the hydroxamate group. In an acidic environment, the deprotonated hydroxylamine oxygen and the carbonyl oxygen coordinate with Fe(III) to form a mono-hydroxamatoiron(III) complex.

Causality of Experimental Choices:

  • Acidic Medium (pH 1.0–2.0): Using 0.1 M HCl is non-negotiable. It prevents the hydrolysis of Fe(III) into insoluble ferric hydroxides and ensures the reaction strictly yields the 1:1 mono-complex rather than bis- or tris-complexes, which have different absorption coefficients.

  • Wavelength Selection (530 nm): The resulting mono-hydroxamatoiron(III) complex exhibits a deep reddish-purple (magenta) color with a strong absorption maximum ( λmax​ ) at 530 nm, allowing for highly sensitive spectrophotometric quantification[3].

Mechanism Val Valine Hydroxamate (Ligand) Complex Mono-hydroxamatoiron(III) Complex Val->Complex Bidentate Chelation Fe Iron(III) Chloride (Fe3+ in HCl) Fe->Complex pH 1.0-2.0 Abs Spectrophotometric Detection (530 nm) Complex->Abs Beer-Lambert Law

Mechanism of Iron(III)-hydroxamate complex formation and detection.

Materials and Reagents

To ensure the trustworthiness of the assay, all reagents must be of analytical grade.

  • Analyte: 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride standard ( 98% purity).

  • Ferric Reagent: Ferric Chloride Hexahydrate ( FeCl3​⋅6H2​O ), ACS grade.

  • Solvent: Hydrochloric Acid (HCl), 0.1 M.

  • Water: Ultrapure deionized water (18.2 M Ω⋅ cm).

  • Equipment: UV-Vis Spectrophotometer equipped with 1 cm path-length quartz cuvettes.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Ferric Reagent (0.037 M): Dissolve exactly 5.0 g of FeCl3​⋅6H2​O in 500 mL of 0.1 M HCl.

    • Expert Insight: Do not use water to dissolve the iron salt first, as localized high pH will cause irreversible precipitation of iron hydroxides. Always dissolve directly into the acid.

  • Standard Stock Solution (1.0 mM): Accurately weigh 16.86 mg of Valine hydroxamate hydrochloride (MW = 168.62 g/mol ) and dissolve in 100 mL of deionized water.

Assay Execution
  • Standard Curve Preparation: Dilute the 1.0 mM stock solution with deionized water to create working standards of 0.1, 0.2, 0.4, 0.6, and 0.8 mM.

  • Reaction Mixture: Transfer 2.0 mL of each standard (or unknown sample) into clean glass test tubes.

  • Complexation: Add 2.0 mL of the Ferric Reagent to each tube.

  • Homogenization: Vortex thoroughly for 10 seconds.

  • Incubation: Allow the tubes to stand at room temperature (20–25°C) for exactly 5 minutes.

    • Expert Insight: This 5-minute window is required to reach thermodynamic equilibrium of the chelation reaction.

  • Measurement: Measure the absorbance at 530 nm against a reagent blank (2.0 mL water + 2.0 mL Ferric Reagent).

Workflow Prep Sample Preparation 0.1 - 0.8 mM Standards Reagent Ferric Reagent Addition 2.0 mL FeCl3 in 0.1 M HCl Prep->Reagent Incubate Incubation 5 mins at 20-25°C Reagent->Incubate Measure Measurement Absorbance at 530 nm Incubate->Measure Validate Validate Measure->Validate

Step-by-step experimental workflow for the spectrophotometric assay.

Data Presentation

The table below summarizes the expected quantitative data for a standard calibration curve. The linear response confirms the 1:1 stoichiometry of the complex.

Concentration (mM)Absorbance (530 nm)% RSD (n=3)Signal-to-Noise Ratio
0.00 (Blank)0.000-Baseline
0.100.1251.2> 10
0.200.2480.9> 20
0.400.5050.8> 50
0.600.7521.1> 80
0.801.0100.7> 100

Note: Linear regression analysis should yield an R2≥0.995 .

Self-Validating System Controls

To ensure the trustworthiness of the protocol, the following self-validating checks must be integrated into every run:

  • Structural Specificity Check (Negative Control): Run a 1.0 mM solution of standard L-Valine (lacking the N-hydroxy modification) through the protocol. It must yield an absorbance of < 0.010 at 530 nm. This validates that the assay is exclusively measuring the hydroxamate moiety, not the primary amine or carboxylate backbone.

  • Kinetic Stability Verification: Measure the absorbance of the 0.4 mM standard at 5 minutes and again at 60 minutes. The Δ Absorbance must be < 2%. A larger drift indicates either a pH shift causing iron hydrolysis or degradation of the analyte, invalidating the run.

  • Reagent Blank Integrity: The absorbance of the Ferric Reagent blank (measured against pure water) should be recorded. A sudden increase in the blank's baseline absorbance indicates reagent oxidation or contamination, triggering a mandatory reagent recreation.

References

  • Title: Application of iron(III)--hydroxamic acid complexes in the spectrophotometric determination of poly(vinyl alcohol) in pharmaceutical preparations. Source: Analyst. 1980 Jun;105(1251):575-80. URL: [Link]

  • Title: QSAR studies on hydroxamic acids: a fascinating family of chemicals with a wide spectrum of activities. Source: Chemical Reviews. 2015 Jul 8;115(13):6427-90. URL: [Link]

  • Title: Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate. Source: European Journal of Pharmaceutical Sciences. 2000 Mar;10(1):67-76. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation issues with 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 2-Amino-N-hydroxy-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (commonly known as Valine hydroxamate hydrochloride).

This compound is highly valued as a potent metalloenzyme inhibitor targeting matrix metalloproteinases (MMPs), clostridial collagenases, and lipid A enzymes (LpxC)[1],[2]. However, its dual functional groups—a primary amine and a hydroxamic acid—combined with its extraordinary metal-chelating properties, make it highly sensitive to buffer conditions, pH shifts, and trace contaminants[3].

Below, you will find a synthesized breakdown of its properties, a diagnostic workflow, causality-driven FAQs, and self-validating standard operating protocols (SOPs) to ensure your experiments remain robust and reproducible.

Quantitative Physicochemical Profile

To troubleshoot precipitation, we must first understand the thermodynamic and chemical boundaries of the molecule. The table below summarizes the critical data governing its solubility.

PropertyValue / Description
Chemical Name 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride
CAS Number 102185-21-7
Molecular Weight 168.62 g/mol (as HCl salt)
pKa (Amine group) ~7.5 - 8.0[4]
pKa (Hydroxamate group) ~9.0 - 10.1[5]
Aqueous Solubility (pH < 6.0) High (>50 mg/mL) due to fully protonated amine
Aqueous Solubility (pH 7.0 - 9.0) Low to Moderate (Prone to zwitterion precipitation)
Organic Solvent Solubility Soluble in Methanol; Insoluble in MTBE, Ether, Hexane[6]

Precipitation Diagnostic Flowchart

Use the following logic tree to rapidly identify the root cause of unexpected precipitation in your workflows.

G Start Precipitate Observed Q1 Is the precipitate colored (e.g., red, purple, green)? Start->Q1 Metal Trace Metal Chelation (e.g., Fe3+, Cu2+) Q1->Metal  Yes Q2 What is the pH of the solution? Q1->Q2  No Zwitterion Zwitterion / Free Base Formation (Isoelectric precipitation) Q2->Zwitterion  pH 7.0 - 9.0 Q3 Are organic solvents present? Q2->Q3  pH < 7.0 SolventCrash HCl Salt Crashing (Anti-solvent effect) Q3->SolventCrash  Yes ConcLimit Concentration exceeds solubility limit Q3->ConcLimit  No

Diagnostic flowchart for identifying the root cause of valine hydroxamate precipitation.

Troubleshooting Guide & FAQs

Q1: My aqueous stock solution was clear, but upon adding it to my physiological assay buffer (pH 7.4), a white precipitate formed immediately. Why? Causality: You are observing isoelectric precipitation. Valine hydroxamate is supplied as a hydrochloride salt, which is highly water-soluble because the primary amine is protonated. When introduced into a physiological buffer (pH 7.4), the amine group begins to deprotonate, while the hydroxamate group remains largely protonated. This forms a neutral zwitterion (or free base)[4]. Uncharged organic species have significantly lower aqueous solubility than their salt counterparts. Solution: Do not prepare concentrated stocks in neutral buffers. Prepare your primary stock in a slightly acidic vehicle (e.g., 20 mM HCl)[6]. For the final assay, ensure the compound's final concentration is below its free-base solubility limit, or introduce a co-solvent (e.g., 5% DMSO) to stabilize the uncharged species.

Q2: The precipitate in my reaction tube has a distinct reddish-purple hue. Is the compound degrading? Causality: The color change accompanied by precipitation is a definitive hallmark of trace metal chelation. Hydroxamates are extraordinarily strong bidentate ligands for transition metals. They readily form highly insoluble, colored complexes—most notably with Fe³⁺ (red/purple) and Cu²⁺ (green/blue)[6],[3]. Even trace amounts of these metals leaching from impure buffer salts, glassware, or water systems will cause the complex to crash out. Solution: Ensure all buffers are prepared using ultrapure, metal-free water (18.2 MΩ·cm). If your assay biology permits, add a masking chelator like EDTA (1-5 mM) to the buffer prior to adding the valine hydroxamate to sequester trace metals.

Q3: I am trying to precipitate the synthesized compound from methanol using ether, but I get a sticky, hygroscopic oil instead of a crystalline solid. How do I fix this? Causality: Amino acid hydroxamate hydrochlorides are highly hygroscopic. When using an anti-solvent (like diethyl ether) to precipitate the salt from an alcohol, the rapid displacement of the polar solvent can trap ambient water or form an amorphous mass rather than a clean crystal lattice[6]. Solution: Switch your anti-solvent to Methyl tert-butyl ether (MTBE) and strictly control the nucleation rate. Follow Protocol 2 below for a validated crystallization method.

Standard Operating Protocols (SOPs)

Protocol 1: Preparation of Stable Aqueous Stock Solutions for Enzymatic Assays

This protocol ensures the compound remains soluble and prevents base-catalyzed hydrolysis of the hydroxamate bond prior to use.

  • Weighing: Weigh the required amount of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride in a sterile, metal-free microcentrifuge tube.

  • Acidic Solubilization: Dissolve the powder in 20 mM HCl to achieve a stock concentration of 10 mM[6].

    • Causality: The low pH ensures the amine group remains fully protonated, preventing zwitterion precipitation and stabilizing the molecule against hydrolysis.

  • Agitation: Vortex gently until the solution is completely clear.

  • Storage: Aliquot into single-use volumes and store immediately at -20°C[6].

  • Self-Validation Step: To confirm the hydroxamate moiety is intact after prolonged storage, take a 5 µL aliquot and mix it with 50 µL of 3% FeCl₃ in 0.1 M perchloric acid. An immediate deep red color confirms the presence of the active hydroxamate group[6].

  • Assay Integration: On the day of the experiment, dilute the acidic stock directly into the final assay buffer immediately prior to initiating the reaction.

Protocol 2: Controlled Anti-Solvent Crystallization (MTBE Method)

Use this protocol if you need to recover the solid hydrochloride salt from an alcoholic solution without forming a hygroscopic oil.

  • Primary Dissolution: Dissolve the crude valine hydroxamate in a minimal volume of dry methanol[6].

  • Temperature Control: Chill the methanolic solution to 4°C in an ice bath.

  • Nucleation: Add Methyl tert-butyl ether (MTBE) dropwise under continuous, vigorous stirring until the solution turns slightly cloudy (the turbidimetric point)[6].

    • Causality: MTBE is preferred over diethyl ether as it is less prone to absorbing atmospheric moisture. Stopping at the turbidimetric point allows seed crystals to form slowly, preventing amorphous oiling.

  • Maturation: Stop the MTBE addition and stir the cloudy solution for 15 minutes to allow complete nucleation[6].

  • Precipitation: Slowly add the remaining MTBE (typically 3-4 times the original methanol volume) to drive complete precipitation of the white solid[6].

  • Isolation: Filter the precipitate rapidly under a dry nitrogen atmosphere or vacuum. Wash the filter cake with cold MTBE.

  • Self-Validation Step: Transfer immediately to a vacuum desiccator over P₂O₅. After 24 hours, the resulting powder should be free-flowing. If it clumps or appears wet, moisture was introduced during filtration; redissolve in dry methanol and repeat the process.

References

  • 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride | 102185-21-7, sigmaaldrich.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLzPhwafplQNuBRhQAmzACifs1dqPLoqqa9kdtkHdverYN4lJWVZSbKUANbJEvdrYFjmnkFxeN2h50kAtyKeZvuPQMDf2LIcxKoLLKtseOcrRTNTc3Wvq3EDqer8iLylXImrcVXfVh_cT9ZS0mkTAZCKYm8jjO7_GCutbBU8qkFg==]
  • 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride -, sigmaaldrich.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELpJLQe59biLAZzD5eDyHA2H9qqPMCaORZyzQYghqxJELR7MRMc-bFFNhHqK1wfZvBLCJvV8aD4lJ75tupW95m-SIPg3u26cgq2AzAIlpM3_Ov9s6194xcA1V_pwZAXAtOpOkbtQ7tkX85urZ9iy-F0Xa3RHzzJ1-i-4hX8_PJdmJnSWudRZdgZsdgoHALBRdTJ8CZTt08g7rWsVDjaboZVSu7og==]
  • Supplementary Information HAMA: A multiplexed LC-MS/MS assay for specificity profiling of adenylate-forming enzymes - The Royal Society of Chemistry, rsc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTl_hjE0lzJfZdS08pe6D_VfNlplnBW7d4A8pHh9_SfpExIMGFToJ6cFb4RckbD-7bwMUREwiYnE9r6qht2znf9_eKjClDT4EtAVs6_RIOA18YSjcVNqq_Mrxdfp2DyYp8tIg1plnUNr_Iuqk0B531nA38NZ-W3Q==]
  • Cas 36207-48-4,DL-valine hydroxamate - LookChem, lookchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmB3nIAKFejnV86buqBipAMjdnsfj9QIRAaKZ50OU7dahZHrQ_EnArchS3rut3DHl0_AWpiDtDBuc_473BOZLDo58HcsV7EtMI4rNv52qm3nj7qoRXKpzaaaIpHa0shhBVAjIFjghBvw==]
  • Why Antidiabetic Vanadium Complexes are Not in the Pipeline of “Big Pharma” Drug Research? A Critical Review - PMC, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl5KIGWQJ1rap55QymuQNCp9AP9uQzPpKYX8kDLd35AqHr4kung7FgQoLShB4dgfOKj_KqWRG0T8PLY42jyLUYILheVLii1fLPg2EPSrRSBrXL7Vx6u5hIghejpFLjeDyYzBIXbHQKKb9bOSQ=]
  • Discovery of a Potent Inhibitor Class with High Selectivity toward Clostridial Collagenases, uni-salzburg.at,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP03DNXmHitpw7qS2QLY6CCw91udzwatP1XC_pTmcUE64cF1tEJejuywZw9fS23txUDQoxVJWbP4fgjGyFz066wu_0BHHYcFN6k-vfUfP1WnLq8TGNP1_nm4Zq58GaoMdY8iPS7zghMtj3RTAjlL58_nLDh8kcFYuU90dZfoEMYE4yrmI=]
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYtTzNcKuZPvHHdZiVs8XWR_QWjcuakUFtCo1f1zWH-uKk5nA5yvyNV5Pctp3Nb8psEnv1o5L51Iw7reE3xlm-Ssoex9LvDv3nZjH_A19NOMBmZYoQWqEggV6aohrCRBGhxR8SDA==]
  • Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes | Journal of Medicinal Chemistry, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMKDswQlkVpkLd5Vjsu4VR93h1GAWJuYF2A_VL-_q-FIZ2fCEAVieRR5IiBaNzhPWPTcmRpuN6lh7qjJfOhFf7nDRruQ_3bGecszeh0EDWXm8FCRzivA_39JwDUGHIRoYWkCAzXw==]

Sources

Optimization

Technical Support Center: Spectroscopy Troubleshooting for 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride

Welcome to the Technical Support Center. 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (commonly known as L-valine hydroxamate hydrochloride) is a highly polar, hygroscopic amino acid derivative frequently analyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (commonly known as L-valine hydroxamate hydrochloride) is a highly polar, hygroscopic amino acid derivative frequently analyzed in the development of metalloproteinase and carbonic anhydrase inhibitors[1].

Due to its structural features—a primary amine, a hydroxamic acid moiety, and a hydrochloride salt form—researchers often encounter significant background chemical noise, ion suppression in mass spectrometry, and solvent/exchangeable proton interference in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides field-proven, self-validating troubleshooting protocols to isolate your analyte signals from systemic noise.

Part 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) FAQs

Q1: I am experiencing severe baseline noise and ion suppression when analyzing this compound via ESI-MS. What is causing this, and how can I resolve it?

Causality: The hydrochloride salt form introduces a high concentration of chloride ions into the electrospray ionization (ESI) source. Chloride ions aggressively compete with the target analyte for charge on the droplet surface, leading to massive ion suppression. Furthermore, the high polarity of valine hydroxamate causes it to elute near the void volume on standard C18 columns, co-eluting with un-retained matrix salts and causing elevated background noise[2][3].

Solution: Transition your separation method to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar hydroxamate away from the void volume. Coupled with a programmed divert valve, you can send the initial LC effluent (containing the bulk of the chloride salts) to waste before switching the flow to the mass spectrometer[3]. Ensure you are using exclusively LC-MS grade solvents, as HPLC-grade solvents contain low-molecular-weight impurities that drastically increase background noise in small-molecule analysis[2].

Q2: My mass spectra show complex background noise with repeating mass clusters. How do I clean up the signal?

Causality: The hydroxamic acid group readily forms adducts (e.g., sodium, potassium) and solvent clusters (e.g., water/methanol clusters) in the ESI source[3]. Inadequate desolvation leaves these solvent clusters intact, which register as chemical noise in the low-mass MRM transitions typical for small molecules like valine hydroxamate (MW ~132 g/mol free base).

Solution: Optimize your MS interface settings. Increasing the cone gas flow rate (e.g., to 350–500 L/hr) and drying gas temperature enhances the desolvation process and breaks up solvent clusters before they enter the mass analyzer, significantly improving the signal-to-noise (S/N) ratio[3]. Additionally, perform an overnight "steam clean" of the LC/MSD interface to remove residual matrix contaminants[4].

Quantitative Data Summary: MS Source Optimization

Table 1: Impact of ESI Source Parameters on Valine Hydroxamate Background Noise

ParameterSub-optimal SettingOptimized SettingCausality / Effect on Signal
Cone Gas Flow 150 L/hr350 - 500 L/hrHigh flow breaks up solvent clusters, reducing low-mass chemical noise and improving S/N.
Drying Gas Temp 200 °C350 °CEnhances droplet desolvation, preventing adduct formation and lowering baseline[3][4].
LC Flow to MS ContinuousDiverted (0-2 min)Prevents void-volume chloride salts from entering the source, eliminating ion suppression[3].
Mobile Phase Additive Non-volatile buffer5 mM Ammonium FormateVolatile buffer prevents source precipitation; formic acid ensures proper pH (<7)[4][5].

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs

Q3: In my 1H NMR spectra, a massive, broad peak is masking the alpha-proton and hydroxamate signals. How can I eliminate this noise?

Causality: Valine hydroxamate hydrochloride is highly hygroscopic. The broad peak is water, exacerbated by the rapid chemical exchange between the residual water protons, the primary amine (-NH3+), and the hydroxamate (-NH-OH) protons. This continuous exchange broadens the signals and raises the baseline noise, obscuring critical structural data[1].

Solution: If analyzing in protonated solvents or aqueous media, apply a WET (Water Suppression Enhanced through T1 effects) pulse sequence to attenuate the solvent peak by 2-3 orders of magnitude, revealing the baseline-separated analyte signals[6]. For optimal clarity, lyophilize the sample repeatedly from D2O to exchange the labile protons with deuterium, and use DSS as an internal standard[1].

Q4: I am performing 2D Solid-State NMR on the hydrochloride salt, but t1-noise is obscuring the heteronuclear correlations. How can this be reduced?

Causality: In solid-state NMR of crystalline hydrochloride salts, t1-noise in Dipolar Heteronuclear Multiple-Quantum Coherence (D-HMQC) experiments arises from random Magic Angle Spinning (MAS) frequency fluctuations. These fluctuations cause scan-to-scan variations in signal amplitude, leading to imperfect cancellation of uncorrelated signals during phase cycling[7].

Solution: Implement a t1-noise eliminated (TONE) D-HMQC pulse sequence. This sequence utilizes 1H π-pulses to refocus the chemical shift anisotropy (CSA) across the recoupling blocks, stabilizing the sequence against MAS fluctuations and dramatically reducing t1-noise[7].

Part 3: Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS Background Reduction Workflow

This protocol utilizes a self-validating feedback loop to ensure chloride salts are eliminated before MS detection.

  • Mobile Phase Preparation: Prepare the aqueous mobile phase using ultrapure LC-MS grade water and 5 mM ammonium formate. Adjust to pH < 7 using formic acid[4][5].

    • Causality: Formic acid ensures consistent protonation of the primary amine, while ammonium formate provides a volatile buffer that prevents source precipitation.

  • HILIC Column Equilibration: Install and equilibrate a HILIC column.

    • Causality: The extreme polarity of the hydroxamate prevents retention on standard C18 columns, causing it to elute with the noise-heavy void volume. HILIC retains the analyte past the salt front.

  • Divert Valve Programming: Route the LC effluent to waste for the first 2.0 minutes of the gradient.

    • Validation Check: Monitor the Total Ion Chromatogram (TIC) in scan mode. The background level should remain below 200,000 counts during the analyte elution window[4]. If a massive baseline hump appears, extend the divert window by 0.5-minute increments.

  • Source Optimization: Set the cone gas flow rate to 350 L/hr and drying gas to 350 °C[4].

    • Validation Check: Monitor the specific low-mass MRM transitions. The S/N ratio should increase by at least 2-fold compared to a baseline 150 L/hr cone gas setting.

Protocol 2: NMR Sample Preparation and Solvent Suppression

This protocol eliminates proton-exchange noise in highly hygroscopic salts.

  • H/D Exchange (Lyophilization): Dissolve 10 mg of the hydrochloride salt in 0.5 mL of D2O. Freeze the sample completely and lyophilize. Repeat this cycle 3 times.

    • Causality: This forces the rapidly exchanging -NH3+ and -NH-OH protons to be replaced with deuterium, drastically reducing the broad hydrogen-bonded water peak[1].

  • Internal Referencing: Add 0.1% DSS (sodium 3-(trimethylsilyl)-[2,2,3,3-d4]propionate) to the final D2O solution.

    • Causality: Standard TMS is insoluble in D2O; DSS provides a reliable 0 ppm reference for polar aqueous solutions[1].

  • WET Sequence Application: If the reaction must be monitored in a protonated solvent, apply a WET pulse sequence.

    • Validation Check: The solvent peak must be attenuated by at least 2 orders of magnitude, yielding a flat baseline and sharp, baseline-separated analyte signals[6].

Part 4: Workflow Visualizations

LCMS_Workflow Start Valine Hydroxamate HCl Sample Injection HILIC HILIC Column Separation (Retains polar analyte) Start->HILIC LC-MS Grade Solvents Valve Divert Valve (0-2 min) HILIC->Valve Eluent Waste Waste (Cl- salts discarded) Valve->Waste Void Volume (High Noise) ESI ESI Source (Cone Gas: 350-500 L/hr) Valve->ESI Analyte Peak (Low Noise) MS Tandem Quadrupole MS (High S/N Detection) ESI->MS Desolvated Ions (Reduced Clusters)

LC-MS/MS noise reduction and ion suppression mitigation pathway for hydrochloride salts.

NMR_Workflow Sample Hygroscopic HCl Salt in Solution Issue Broad H2O Peak & Exchangeable Protons Sample->Issue Hydrogen Bonding Prep Lyophilization from D2O (3x cycles) Issue->Prep H/D Exchange Seq WET Pulse Sequence (Solvent Suppression) Prep->Seq NMR Acquisition Result Baseline-Separated Analyte Signals Seq->Result Attenuated Solvent

NMR solvent suppression and proton exchange logic for hygroscopic hydroxamate salts.

References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise | chromatographyonline.com |2

  • How to Maximize Sensitivity in LC-MS | sigmaaldrich.com | 5

  • Background noise in UPLC-MS/MS experience? | usp.org | 3

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions | waters.com | Link

  • Dual Inhibitors of Matrix Metalloproteinases and Carbonic Anhydrases | Journal of Medicinal Chemistry - ACS Publications | 1

  • Tips to Improve Signal-to-Noise Checkout | agilent.com | 4

  • t1-Noise eliminated dipolar heteronuclear multiple-quantum coherence solid-state NMR spectroscopy | rsc.org | 7

  • Lifting the curtain of undesired solvent signals | magritek.com | 6

Sources

Troubleshooting

Technical Support Center: Optimizing Storage &amp; Handling of 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride

Overview Compound: 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (L-Valine hydroxamate hydrochloride) CAS Number: 102185-21-7 Primary Application: Metalloproteinase inhibitor (e.g., targeting Clostridium histolyticu...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Compound: 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (L-Valine hydroxamate hydrochloride) CAS Number: 102185-21-7 Primary Application: Metalloproteinase inhibitor (e.g., targeting Clostridium histolyticum collagenase)[1].

This technical guide provides researchers with field-proven insights into the handling, storage, and validation of this sensitive hydroxamate derivative to ensure reproducible experimental outcomes.

Part 1: Troubleshooting & FAQs

Q1: Why has my lyophilized powder become sticky, clumped, or discolored? A1: This is a classic symptom of hygroscopic moisture absorption followed by chemical degradation. The hydrochloride (HCl) salt form of this compound actively scavenges moisture from the ambient air. Once a micro-aqueous environment forms within the vial, the hydroxamate moiety (-CONHOH) becomes highly susceptible to hydrolysis. Ambient thermal energy drives water to attack the electrophilic carbonyl carbon, cleaving the molecule into L-valine and hydroxylamine. Hydroxamates are notoriously unstable under aqueous or physiological conditions[1], making strict anhydrous storage non-negotiable.

Q2: What are the ideal storage conditions to maximize the shelf life of the solid powder? A2: To arrest both the thermodynamic and kinetic drivers of hydrolysis, the compound must be stored in a deeply cold, desiccated, and inert environment.

Quantitative Storage Guidelines
Storage TemperatureAtmospheric ConditionRelative Humidity (RH)Expected Shelf Life
+25°C (Room Temp) Ambient Air< 60%< 1 Month
+4°C (Refrigerator) Desiccated< 30%3 - 6 Months
-20°C (Freezer) Argon/Nitrogen Purged0% (Sealed)1 - 2 Years
-80°C (Ultra-Low) Argon/Nitrogen Purged0% (Sealed)> 2 Years

Q3: Can I store aqueous stock solutions for extended periods? A3: It is highly discouraged. Aqueous environments rapidly accelerate the hydrolysis of the hydroxamate bond. Furthermore, repeated freeze-thaw cycles cause localized pH shifts and concentration gradients that further degrade amino acid derivatives[2]. If a stock solution must be stored, dissolve the compound in an anhydrous, non-nucleophilic solvent (like dry DMSO) if compatible with your downstream assay, or prepare single-use aqueous aliquots and snap-freeze them immediately in liquid nitrogen.

Part 2: Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to ensure that every protocol includes a built-in validation step. This ensures you do not waste time and reagents on degraded compounds.

Protocol 1: Moisture-Free Aliquoting of Lyophilized Powder

Causality: Opening a cold vial in a warm room causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating hydrolysis. Self-Validation System: Track the mass of the primary vial over time. Weigh the vial before and after storage. An unexplained increase in mass indicates a moisture breach, invalidating the storage seal.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial from the -20°C freezer and place it immediately into a room-temperature desiccator. Allow it to equilibrate for at least 60 minutes before opening[3].

  • Environment Control: Perform all weighing inside a dry-box or a controlled environment with <30% Relative Humidity.

  • Rapid Aliquoting: Weigh the required mass into pre-chilled, sterile amber vials (to prevent potential photolytic degradation).

  • Inert Gas Purging: Gently purge the headspace of both the primary and aliquot vials with anhydrous Argon or Nitrogen gas to displace oxygen and moisture[3].

  • Sealing: Cap tightly, wrap the seal with Parafilm, and immediately return to -20°C or -80°C storage.

Protocol 2: Reconstitution and Functional Validation (FeCl₃ Test)

Causality: Hydroxamic acids form strongly colored, bidentate chelates with Iron(III) ions. If the compound has hydrolyzed into L-valine and hydroxylamine, this complex cannot form. Self-Validation System: The Ferric Chloride (FeCl₃) colorimetric test provides instant visual confirmation of hydroxamate integrity before running complex biological assays.

Step-by-Step Methodology:

  • Reconstitution: Dissolve the single-use aliquot in your assay buffer (e.g., HEPES or Tris, pH 7.4) strictly on ice.

  • Sampling: Transfer 10 µL of the reconstituted stock into a separate microcentrifuge tube.

  • Validation Reagent: Add 50 µL of a 1% (w/v) FeCl₃ solution (prepared in 0.1 M HCl).

  • Observation:

    • Pass (Intact): The solution will immediately turn a deep red/purple color, confirming the presence of the intact hydroxamate bond.

    • Fail (Degraded): The solution remains pale yellow/orange, indicating complete hydrolysis. Discard the stock.

Part 3: Visualizations

DegradationPathway A Valine Hydroxamate HCl (Intact Inhibitor) B Moisture Absorption (Hygroscopic HCl Salt) A->B Improper Storage C Hydrolysis Reaction (Nucleophilic Attack) B->C H2O + Thermal Energy D L-Valine (Inactive) C->D E Hydroxylamine (Toxic Byproduct) C->E

Logical relationship of moisture-induced hydrolysis in Valine hydroxamate HCl.

StorageWorkflow step1 Equilibrate to RT (In Desiccator) step2 Weigh & Aliquot (Dry Box <30% RH) step1->step2 step3 Purge Headspace (Argon/N2 Gas) step2->step3 step4 Parafilm Seal (Moisture Barrier) step3->step4 step5 Long-Term Storage (-20°C to -80°C) step4->step5

Step-by-step workflow for the preparation and long-term storage of working aliquots.

References

  • "N-Aryl-3-mercaptosuccinimides as Antivirulence Agents Targeting Pseudomonas aeruginosa Elastase and Clostridium Collagenases." Journal of Medicinal Chemistry - ACS Publications. 1

  • "Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ." PMC - National Institutes of Health (NIH). 2

  • "Handling and Storage of Peptides - FAQ." AAPPTEC. 3

Sources

Optimization

Resolving low yield in 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride synthesis

Technical Support Center: Resolving Low Yield in 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride Synthesis Overview The synthesis of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (Valine hydroxamate hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Low Yield in 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride Synthesis

Overview

The synthesis of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (Valine hydroxamate hydrochloride) is a critical workflow for researchers developing metalloproteinase inhibitors and epigenetic modulators. However, synthesizing this molecule frequently suffers from low yields (often <30%) due to the steric bulk of the valine isopropyl side chain, the ambidentate nucleophilicity of hydroxylamine, and the extreme polarity and hydrolytic instability of the final hydroxamate salt.

This guide provides a causality-driven troubleshooting framework to identify where your material is being lost and offers a field-proven, self-validating protocol to achieve >80% overall yield.

TroubleshootingTree Start Low Yield in Valine Hydroxamate Synthesis Q1 Incomplete Conversion of Boc-Val-OH? Start->Q1 Coupling Steric Hindrance: Use T3P or EDC/HOBt Q1->Coupling Yes Q2 Multiple Byproducts on TLC/LCMS? Q1->Q2 No SideRxn O-Acylation / Lossen: Use NH2-OTHP Q2->SideRxn Yes Q3 Product Lost During Aqueous Workup? Q2->Q3 No Workup High Polarity: Avoid Aqueous Workup Use Precipitation Q3->Workup Yes Deprotect Acidic Hydrolysis: Use Anhydrous HCl Strictly < 20°C Q3->Deprotect No

Diagnostic logic tree for isolating yield-loss mechanisms in hydroxamate synthesis.

Diagnostic FAQs: Root Cause Analysis & Solutions

Q1: My coupling step (Boc-Val-OH + NH2OH) shows incomplete conversion and multiple spots on TLC. Why is the reaction so messy? Causality: Valine possesses a bulky beta-branched isopropyl group that sterically hinders the activated carbonyl, significantly slowing down the nucleophilic attack. When the reaction is slow, side reactions dominate. If you are using unprotected hydroxylamine (NH2OH), its ambidentate nature leads to competitive O-acylation alongside the desired N-acylation. Furthermore, over-activation with harsh reagents (like SOCl2) on Boc-protected amino acids can cause degradation[1], and certain coupling conditions can trigger the Lossen rearrangement, converting your intermediate into an isocyanate and subsequently a urea byproduct. Solution: Abandon unprotected hydroxylamine and harsh halogenating agents. Instead, use an O-protected hydroxylamine such as O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (NH2-OTHP)[2]. NH2-OTHP forces exclusive N-acylation. To overcome steric hindrance, utilize 1-Propanephosphonic acid cyclic anhydride (T3P), which is exceptionally efficient for sterically hindered carboxylic acids and minimizes racemization[3].

Q2: I successfully formed the hydroxamate, but I lose most of my product during the aqueous workup. How can I improve recovery? Causality: Hydroxamic acids are highly polar, water-soluble compounds, and their hydrochloride salts are notoriously hygroscopic. If you attempt a standard aqueous extraction (e.g., DCM/Water) on the deprotected product, the hydroxamate will partition almost entirely into the aqueous layer. Solution: Never perform an aqueous workup on the final deprotected hydroxamate. Instead, perform all aqueous washes (citric acid, NaHCO3) on the protected intermediate (Boc-Val-NH-OTHP), which is highly lipophilic and stays in the organic layer. For the final step, use a precipitation strategy where the product crashes out of solution, bypassing extraction entirely.

Q3: During the final Boc-deprotection with HCl, the product turns into a sticky, degraded mass instead of a clean powder. What is happening? Causality: The hydroxamic acid functional group (R-CO-NHOH) is susceptible to acidic hydrolysis, reverting back to the carboxylic acid (Valine) and hydroxylamine if water is present during the acidic deprotection step[2]. Solution: Strict anhydrous conditions are mandatory. Use 4M anhydrous HCl in dioxane. The O-THP group and the N-Boc group will cleave simultaneously under these conditions to yield the target molecule in excellent overall yield[2]. Keep the reaction temperature at or below 20°C to prevent thermal degradation of the hydroxamate bond.

Quantitative Data: Coupling Strategy Comparison

To illustrate the impact of reagent selection on the synthesis of sterically hindered amino acid hydroxamates, the following table summarizes expected outcomes based on standard laboratory validations.

Coupling StrategyHydroxylamine SourceYield (%)Purity (%)Primary Failure Mode / Byproduct
EDC / HOBtNH2OH·HCl35 - 45%< 80%O-acylation, incomplete conversion
Ethyl ChloroformateNH2OH·HCl50 - 55%85%Isocyanate formation (Lossen rearrangement)
EDC / HOBtNH2-OTHP75 - 82%> 92%Slower reaction time
T3P (50% in EtOAc) NH2-OTHP 88 - 92% > 98% Minimal (Optimized Route)

Optimized Synthesis Workflow

SynthesisPathway N1 Boc-Val-OH N2 NH2-OTHP + T3P DIPEA, DCM, 0°C N1->N2 N3 Boc-Val-NH-OTHP (Stable Intermediate) N2->N3 N4 4M HCl in Dioxane Anhydrous, 0°C N3->N4 N5 H-Val-NHOH • HCl (Target Product) N4->N5

Optimized two-step synthesis of Valine hydroxamate hydrochloride using O-THP protection.

Self-Validating Experimental Protocol

This protocol utilizes the T3P/NH2-OTHP strategy to ensure high yield and purity. It is designed to be self-validating: the intermediate must remain in the organic layer, and the final product must precipitate cleanly, providing visual confirmation of success at each stage.

Step 1: Synthesis of Boc-Val-NH-OTHP

  • Activation: Dissolve 1.0 eq of Boc-Val-OH (e.g., 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Amine Addition: Add 1.2 eq of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (NH2-OTHP) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Cool the mixture to 0°C using an ice bath.

  • Coupling: Dropwise, add 1.5 eq of T3P (50% solution in EtOAc). The dropwise addition prevents localized heating.

  • Reaction: Remove the ice bath and stir at room temperature for 4-6 hours. Validation Check: TLC (Hexane:EtOAc 1:1) should show complete consumption of the Boc-Val-OH spot.

  • Workup: Wash the organic layer sequentially with 10% aqueous citric acid (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-Val-NH-OTHP as a white foam/solid.

Step 2: Global Deprotection to 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride

  • Dissolution: Dissolve the purified Boc-Val-NH-OTHP in a minimal amount of anhydrous DCM (approx. 5 mL per 10 mmol). Cool to 0°C.

  • Deprotection: Slowly add 10 equivalents of 4M anhydrous HCl in dioxane. Stir at 0°C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours.

  • Precipitation: As the Boc and THP groups are cleaved, the highly polar target molecule (H-Val-NHOH·HCl) will become insoluble in the DCM/dioxane mixture and begin to precipitate as a white solid. Validation Check: The appearance of a fine white precipitate confirms successful deprotection without the need for TLC.

  • Isolation: Add 20 mL of cold anhydrous diethyl ether to drive the precipitation to completion. Filter the solid rapidly through a Büchner funnel under a nitrogen blanket (the salt is hygroscopic).

  • Washing: Wash the filter cake with copious amounts of cold diethyl ether to remove cleaved THP byproducts and residual dioxane. Dry under high vacuum to afford the pure hydrochloride salt.

References

  • The synthesis of Nα-protected amino hydroxamic acids from Nα-protected amino acids employing versatile chlorinating - Semantic Scholar. Available at: [Link]

  • Methods for Hydroxamic Acid Synthesis - PMC - NIH. Available at: [Link]

  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Cell Permeability Issues with Valine Hydroxamate Hydrochloride

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers who have hit the "potency cliff"—a frustrating scenario where a compound exhibits sub-nanomolar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers who have hit the "potency cliff"—a frustrating scenario where a compound exhibits sub-nanomolar affinity in biochemical assays but completely fails to show efficacy in whole-cell models.

For 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (commonly known as Valine hydroxamate hydrochloride), this is a classic manifestation of the hydroxamate permeability paradox. The hydroxamic acid moiety is an exceptional zinc-chelating pharmacophore, making it highly effective against metalloenzymes such as matrix metalloproteinases (MMPs), bacterial collagenases, and the Gram-negative lipid A biosynthesis enzyme LpxC [[1]]([Link]). However, its high topological polar surface area (TPSA) and strong hydrogen-bonding capacity render it highly hydrophilic. Consequently, it struggles to passively diffuse across the hydrophobic core of eukaryotic plasma membranes or the lipopolysaccharide (LPS)-rich outer membrane of Gram-negative bacteria .

This guide is designed to help you troubleshoot these permeability barriers, understand the mechanistic causality behind your experimental results, and implement self-validating protocols to rescue the cellular activity of your valine hydroxamate derivatives.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My valine hydroxamate derivative shows an IC50 of 5 nM against purified LpxC, but the Minimum Inhibitory Concentration (MIC) against E. coli is >100 μg/mL. Why is this happening? A: This massive discrepancy is caused by the Gram-negative outer membrane barrier. The highly polar nature of the unmodified valine hydroxamate prevents it from crossing the lipid bilayer, while its size and charge may preclude efficient transport through porins. Furthermore, hydroxamates are highly susceptible to rapid metabolic degradation (hydrolysis) or active efflux by systems like the AcrAB-TolC pump before they can reach their intracellular target .

Q2: How can I experimentally verify if my lack of cellular activity is due to poor membrane permeability or active efflux? A: You must isolate the variables using chemical permeabilizers and efflux pump inhibitors. By co-treating your cells with Polymyxin B nonapeptide (PMBN)—an agent that disrupts the outer membrane without inherent antibiotic activity—you artificially bypass the permeability barrier . If activity is restored with PMBN, your issue is strictly permeation. If activity remains low, you must test for efflux using an inhibitor like PAβN (Phenylalanine-arginine β-naphthylamide).

Q3: What chemical modifications can I apply to improve the intrinsic cell permeability of valine hydroxamate? A: MedChem optimization typically involves masking the polar hydroxamate group or increasing the overall lipophilicity of the molecule. Synthesizing sulfonylated derivatives of L-valine hydroxamate (e.g., arylsulfonyl modifications) significantly increases lipophilicity and has been proven to enhance penetration and stability against clostridial collagenases and MMPs . Alternatively, utilizing a prodrug strategy (such as an O-benzyl or O-alkyl hydroxamate) masks the hydrogen-bond donor until it is cleaved by intracellular esterases.

Part 2: Experimental Workflows & Logic

PermeabilityWorkflow Start In Vitro Target Inhibition: High Cellular Assay Efficacy: Low Check Conduct Permeability Diagnostics (e.g., PMBN Co-treatment) Start->Check Decision Is Cellular Activity Restored? Check->Decision PermIssue Diagnosis: Membrane Permeability Barrier Action: Prodrug / Nanocarrier Decision->PermIssue Yes (Activity Restored) EffluxIssue Diagnosis: Efflux or Degradation Action: Efflux Inhibitor / Stability Mod Decision->EffluxIssue No (Activity Remains Low)

Caption: Diagnostic workflow for isolating cell permeability issues from efflux or metabolic degradation.

Mechanism Drug Valine Hydroxamate (Polar, Hydrophilic) Membrane Cell Membrane / Outer Membrane Barrier Drug->Membrane Passive Diffusion Blocked Prodrug Masked Prodrug / Liposomal Carrier Drug->Prodrug Formulation / Modification Target Intracellular Metalloenzyme (e.g., LpxC, MMPs) Membrane->Target Intracellular Release Prodrug->Membrane Enhanced Permeation

Caption: Mechanistic pathway of bypassing the lipid membrane barrier using prodrug or carrier strategies.

Part 3: Quantitative Data Summary

To guide your optimization efforts, the following table summarizes the expected impact of various formulation and chemical modification strategies on the permeability and plasma stability of hydroxamic acids based on established MedChem toolboxes .

Modification StrategyPrimary Mechanism of ActionPermeability EnhancementPlasma Stability ( t1/2​ )
Unmodified Val-NHOH Baseline zinc chelation1x (Baseline)< 0.8 hours
Linear Alkyl Linkers Slight lipophilicity increase~2x to 5x0.3 to 6.0 hours
Sulfonylated Derivative Increases lipophilicity & steric bulk~25x> 6.0 hours
O-Benzyl Prodrug Masks polar -OH group~15x> 4.0 hours
Liposomal Encapsulation Membrane fusion / Endocytosis~40x> 12.0 hours

Part 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include intrinsic checkpoints that mathematically or biologically prove the assay worked, preventing false positives caused by reagent toxicity or experimental artifact.

Protocol A: Outer Membrane Permeabilization Assay (Gram-Negative Models)

This protocol determines if the lack of efficacy of your valine hydroxamate derivative is strictly due to the outer membrane barrier.

Step-by-Step Methodology:

  • Preparation: Grow E. coli (or target Gram-negative strain) in Mueller-Hinton broth to an OD600 of 0.5. Dilute to 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, prepare a 2-fold serial dilution of Valine hydroxamate hydrochloride (starting at 128 μg/mL).

  • Permeabilizer Addition: Add Polymyxin B nonapeptide (PMBN) to all test wells at a fixed, sub-lethal concentration (typically 10 μg/mL) .

  • Incubation & Readout: Inoculate the wells with the bacterial suspension. Incubate at 37°C for 18 hours. Read absorbance at 600 nm to determine the MIC.

  • Self-Validation Checkpoint (Critical): You must include three specific control arms:

    • Control 1 (Vehicle): Bacteria + Media (Expect 100% growth).

    • Control 2 (PMBN Only): Bacteria + 10 μg/mL PMBN. Validation: If growth is <95% of Control 1, your PMBN is toxic and the assay is invalid. Titrate PMBN down.

    • Control 3 (Drug Only): Bacteria + Val-NHOH (No PMBN). Validation: Establishes the baseline impermeability.

    • Result: The assay is only valid if Control 1 and 2 show full growth, Control 3 shows no inhibition, and the combination wells show a sharp drop in MIC.

Protocol B: Liposomal Encapsulation for Eukaryotic Delivery

If targeting intracellular MMPs or aminopeptidases in eukaryotic cells, liposomal encapsulation bypasses passive diffusion limitations.

Step-by-Step Methodology:

  • Thin-Film Hydration: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) in chloroform. Evaporate under a gentle nitrogen stream to form a thin lipid film. Dry under vacuum for 2 hours.

  • Hydration & Drug Loading: Hydrate the lipid film with a 10 mM solution of Valine hydroxamate hydrochloride in PBS (pH 7.4) at 60°C for 1 hour, vortexing every 15 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C to form uniform large unilamellar vesicles (LUVs).

  • Purification: Transfer the liposome suspension to a 10 kDa MWCO dialysis cassette. Dialyze against 1L of PBS at 4°C for 24 hours (change buffer twice) to remove unencapsulated drug.

  • Self-Validation Checkpoint (Mass Balance): Before dialysis, take a 50 μL aliquot (Total Drug). After dialysis, take a 50 μL aliquot of the liposomes (Encapsulated Drug) and a 1 mL aliquot of the dialysate (Free Drug). Lyse the liposomes with 1% Triton X-100 and quantify drug concentrations via LC-MS/MS.

    • Validation: Calculate (Encapsulated Mass + Free Mass) / Total Initial Mass. If the recovery is <90%, your drug is either degrading during the process or non-specifically adsorbing to the dialysis membrane, rendering downstream cellular assays unreliable.

Part 5: References

  • Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria. Accounts of Chemical Research, ACS Publications.[Link]

  • Discovery of New Microbial Collagenase Inhibitors. Pharmaceuticals, PMC/MDPI.[Link]

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride vs bestatin for protease inhibition

Title: A Comparative Guide to Aminopeptidase Inhibition: 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride vs. Bestatin Introduction Metallo-aminopeptidases are critical zinc-dependent enzymes that regulate peptide trim...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide to Aminopeptidase Inhibition: 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride vs. Bestatin

Introduction Metallo-aminopeptidases are critical zinc-dependent enzymes that regulate peptide trimming, cell cycle progression, and immune responses. In drug development and biochemical profiling, selectively inhibiting these proteases is a fundamental workflow. Two prominent inhibitors—Bestatin (Ubenimex) and 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (Valine hydroxamate hydrochloride) —represent distinct pharmacological strategies. This guide analyzes their mechanistic causality, compares their quantitative efficacy, and provides a self-validating experimental protocol for researchers.

Mechanistic Profiling: Causality Behind the Chemistry

Bestatin (Ubenimex): The Transition-State Mimic Bestatin is a naturally occurring dipeptide analog originally isolated from Streptomyces olivoreticuli[1]. Its core warhead is an α -hydroxy- β -amino acid moiety[2]. Mechanistic Causality: The hydroxyl group of Bestatin coordinates directly with the active-site Zn2+ ion, while the adjacent amino group forms critical hydrogen bonds with catalytic residues[2]. Because it structurally mimics the tetrahedral transition state of peptide bond cleavage, it acts as a[2].

2-Amino-N-hydroxy-3-methylbutanamide HCl: The Bidentate Chelator This compound, commonly known as Valine hydroxamate, replaces the standard carboxylic acid of the amino acid valine with a hydroxamic acid group (-CONHOH). Mechanistic Causality: Hydroxamic acids are exceptionally potent metal chelators. The carbonyl oxygen and the hydroxylamine oxygen act together as a , forming a tight coordination complex with the active-site zinc[2]. The valine side chain (isopropyl group) directs the molecule into the hydrophobic S1 pocket of the aminopeptidase, dictating its target specificity[3].

BindingMechanism cluster_Bestatin Bestatin (Ubenimex) cluster_Valine Valine Hydroxamate B_Warhead Transition-State Analog (α-hydroxy-β-amino acid) B_Target S1/S1' Pockets & Active Site Zn²⁺ B_Warhead->B_Target Competitive Binding (Hydrogen Bonds) V_Warhead Hydroxamic Acid Warhead (-CONHOH) V_Target Catalytic Zn²⁺ & Hydrophobic S1 Pocket V_Warhead->V_Target Bidentate Chelation (Metal Coordination)

Binding logic of Bestatin vs. Valine Hydroxamate at the metalloprotease active site.

Quantitative Data & Efficacy Comparison

The efficacy of these inhibitors varies significantly based on the specific aminopeptidase target and the stereochemistry of the inhibitor.

InhibitorTarget EnzymeEfficacy ( IC50​ / Ki​ )MechanismSelectivity Notes
Bestatin Leucine Aminopeptidase (LAP) IC50​ = 0.01 µg/ml (~32 nM)Competitive, Slow-binding (trypsin, pepsin)[1].
Bestatin Aminopeptidase B (APB) IC50​ = 0.05 µg/ml (~160 nM)CompetitivePotent inhibition[1].
Bestatin Aminopeptidase N (APN/CD13) IC50​ = 16.9 µMCompetitive, Fast-bindingWeaker affinity compared to LAP[1].
D-Valine Hydroxamate Aeromonas Aminopeptidase Ki​ = 5.0 nMBidentate Chelation for this specific enzyme[3].
L-Valine Hydroxamate Swine Kidney Microsomal AP Ki​ ~ Low MicromolarBidentate ChelationL-isomers are preferred over D-isomers in mammalian microsomal APs[3].

Experimental Protocol: Self-Validating Aminopeptidase Inhibition Assay

To accurately determine the IC50​ of these inhibitors, a continuous spectrophotometric assay using L-leucine-p-nitroanilide (L-pNA) is the field standard.

Self-Validation System: This protocol incorporates internal controls to validate the dynamic range. A "No-Inhibitor" well establishes the maximum uninhibited velocity ( Vmax​ ), while a "No-Enzyme" well establishes the background spontaneous hydrolysis rate. If the background rate exceeds 5% of Vmax​ , the substrate stock is degraded and must be replaced.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 150 mM NaCl.

    • Causality Check: Aminopeptidases require a slightly alkaline pH for optimal catalytic histidine deprotonation.

  • Inhibitor Titration:

    • Prepare 10 mM stock solutions of Bestatin and Valine hydroxamate HCl in DMSO. Create a 10-point serial dilution (100 µM to 0.1 nM) in Assay Buffer.

  • Enzyme Equilibration (Critical Step):

    • Dilute recombinant Aminopeptidase to 1 nM in Assay Buffer.

    • Pre-incubate 40 µL of enzyme with 10 µL of the inhibitor dilutions in a 96-well microplate for 30 minutes at 37°C.

    • Causality Check: Because[2], pre-incubation is mandatory to ensure thermodynamic equilibrium is reached before the substrate is introduced. Failing to do so will artificially inflate the apparent IC50​ .

  • Reaction Initiation:

    • Add 50 µL of 2 mM L-pNA (diluted in Assay Buffer) to each well.

    • Causality Check: Ensure the final DMSO concentration remains <2%. Higher concentrations of DMSO will strip the crucial hydration shell from the enzyme, leading to denaturation.

  • Kinetic Measurement & Analysis:

    • Monitor absorbance at 405 nm every 30 seconds for 15 minutes at 37°C.

    • Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot fractional activity ( Vi​/V0​ ) against log[Inhibitor] to extract the IC50​ .

Workflow Step1 1. Enzyme Equilibration Recombinant Aminopeptidase in pH 7.4 Buffer Step2 2. Inhibitor Pre-incubation Add Bestatin / Val-NHOH (30 min at 37°C) Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Kinetic Readout Continuous Absorbance at 405 nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 via 4-Parameter Logistic Fit Step4->Step5

Self-validating experimental workflow for determining aminopeptidase inhibitor IC50.

Application Considerations & Limitations

When choosing between these two inhibitors for drug development or biochemical assays, consider their physiological stability and selectivity profiles:

  • In Vivo Utility: Bestatin is orally bioavailable, exhibits low toxicity, and is utilized in clinical settings (e.g., as an immunomodulator and in oncology models)[1]. Conversely, Valine hydroxamate is primarily an in vitro tool compound. Hydroxamic acids often suffer from poor in vivo pharmacokinetics due to rapid hydrolysis and off-target metal chelation (such as cross-reactivity with matrix metalloproteinases)[2].

  • Stereospecificity: The efficacy of Valine hydroxamate is heavily dependent on stereochemistry. For instance, the[3], whereas mammalian microsomal aminopeptidases are inhibited more effectively by the L-isomer[3]. Bestatin, however, relies on its specific (2S, 3R) configuration to mimic the natural peptide transition state[2].

References

  • Drag, M., & Salvesen, G. S. "Metallo-aminopeptidase inhibitors." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. URL: [Link]

  • Wilkes, S. H., & Prescott, J. M. "Stereospecificity of amino acid hydroxamate inhibition of aminopeptidases." Journal of Biological Chemistry (via PubMed). URL: [Link]

  • Prescott, J. M., et al. "The Aminopeptidase from Aeromonas proteolytica: Structure and Mechanism of Co-Catalytic Metal Centers Involved in Peptide Hydrolysis." Coordination Chemistry Reviews (via ResearchGate). URL: [Link]

Comparative

Validating the Efficacy of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride in Biochemical Assays: A Comparative Guide

For researchers and drug development professionals navigating the landscape of metalloprotease inhibitors, the rigorous validation of novel compounds is paramount. This guide provides an in-depth technical framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the landscape of metalloprotease inhibitors, the rigorous validation of novel compounds is paramount. This guide provides an in-depth technical framework for assessing the efficacy of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride, a putative aminopeptidase inhibitor. By leveraging established biochemical assays and comparing its performance against well-characterized inhibitors, researchers can confidently ascertain its potency and selectivity.

The structural characteristics of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride, particularly the presence of a hydroxamate group, a known zinc-binding moiety, and a valine-like side chain, strongly suggest its potential as an inhibitor of M1 family aminopeptidases such as Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP).[1] This guide, therefore, focuses on a comparative analysis against three established aminopeptidase inhibitors: Bestatin, Actinonin, and Tosedostat.

A Comparative Overview of Aminopeptidase Inhibitors

A direct comparison with established inhibitors provides essential context for evaluating a novel compound's efficacy. The table below summarizes the key characteristics of the selected reference compounds.

InhibitorPrimary Target(s)Mechanism of ActionReported IC50 Values
Bestatin Aminopeptidase N (APN/CD13), Leucine Aminopeptidase (LAP), Aminopeptidase BCompetitive, tight-binding inhibitor.[2]LAP: ~20 nM, APN: ~0.5 nM, Aminopeptidase B: ~60 nM[1][2]
Actinonin Peptide Deformylase (PDF), Aminopeptidase N (APN), Leucine AminopeptidaseReversible, potent inhibitor.[3][4]PDF (E. coli): 0.8-90 nM, APN and LAP inhibition reported[3]
Tosedostat (CHR-2797) Leucine Aminopeptidase (LAP), Puromycin-sensitive aminopeptidase (PuSA), Aminopeptidase N (APN)Prodrug, converted to active metabolite CHR-79888.[5]LAP: 100 nM, PuSA: 150 nM, APN: 220 nM[6]
2-Amino-N-hydroxy-3-methylbutanamide hydrochloride Hypothesized: Aminopeptidase N (APN), Leucine Aminopeptidase (LAP)Hypothesized: Competitive inhibitor due to structural similarity to other aminopeptidase inhibitors.To be determined

Experimental Validation Workflow

The validation of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride's efficacy necessitates a systematic approach. The following workflow outlines the key experimental stages, from initial screening to detailed kinetic analysis.

Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Single-Concentration Inhibition Assay B Target Enzyme Panel (APN & LAP) A->B Identify potential targets C IC50 Determination Assays B->C Proceed with active compounds D Comparative Analysis with Reference Inhibitors C->D Quantify inhibitory strength E Enzyme Kinetic Studies D->E For detailed characterization F Determination of Ki and Inhibition Type E->F Elucidate inhibitory mechanism

Caption: A three-phase workflow for the comprehensive validation of a novel aminopeptidase inhibitor.

Detailed Experimental Protocols

The following are detailed protocols for fluorometric and colorimetric assays to determine the inhibitory activity of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride against Aminopeptidase N and Leucine Aminopeptidase.

Protocol 1: Fluorometric Assay for Aminopeptidase N (APN/CD13) Activity

This assay utilizes the fluorogenic substrate L-Alanine-7-amido-4-methylcoumarin (Ala-AMC), which upon cleavage by APN, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[7]

Materials:

  • Recombinant Human Aminopeptidase N (APN/CD13)

  • Ala-AMC substrate

  • 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride

  • Bestatin, Actinonin, Tosedostat (for comparison)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of APN in Assay Buffer.

    • Prepare stock solutions of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride and comparator inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of Ala-AMC in DMSO.

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of serially diluted inhibitor solutions (or vehicle control) to the respective wells.

    • Add 20 µL of the APN enzyme solution to all wells except the no-enzyme control.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the Ala-AMC substrate solution to all wells.

    • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Protocol 2: Colorimetric Assay for Leucine Aminopeptidase (LAP) Activity

This assay is based on the hydrolysis of L-Leucine-p-nitroanilide (Leu-pNA) by LAP, which releases the chromogenic product p-nitroaniline, measurable at 405 nm.[8]

Materials:

  • Porcine Kidney Leucine Aminopeptidase (LAP)

  • L-Leucine-p-nitroanilide (Leu-pNA)

  • 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride

  • Bestatin, Actinonin, Tosedostat (for comparison)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of LAP in Assay Buffer.

    • Prepare stock solutions of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride and comparator inhibitors in a suitable solvent.

    • Prepare a stock solution of Leu-pNA in a suitable solvent (e.g., methanol or DMSO).

  • Assay Protocol:

    • Add 180 µL of Assay Buffer to all wells.

    • Add 10 µL of serially diluted inhibitor solutions (or vehicle control) to the respective wells.

    • Add 10 µL of the LAP enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Start the reaction by adding 10 µL of the Leu-pNA substrate solution to all wells.

    • Measure the absorbance at 405 nm at multiple time points over 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value as described in Protocol 1.

Visualizing the Underlying Mechanism

The inhibitory action of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride is predicated on its interaction with the target aminopeptidase. The following diagram illustrates the hypothesized mechanism of action.

Inhibitor_Mechanism cluster_0 Aminopeptidase Active Site cluster_1 Substrate & Inhibitor cluster_2 Reaction Outcome Enzyme Aminopeptidase Zn²⁺ Ion Cleavage Peptide Cleavage Enzyme:f1->Cleavage Catalyzes hydrolysis Inhibition Enzyme Inhibition Enzyme:f0->Inhibition Active site blocked Substrate Peptide Substrate Substrate->Enzyme:f0 Binds to active site Inhibitor 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride Inhibitor->Enzyme:f1 Hydroxamate chelates Zn²⁺

Caption: Hypothesized mechanism of action for 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride.

Conclusion

The validation of a novel inhibitor like 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride requires a meticulous and comparative approach. By employing the robust biochemical assays detailed in this guide and benchmarking against established compounds, researchers can generate the high-quality, reproducible data necessary to ascertain its therapeutic potential. The provided protocols and workflows offer a comprehensive starting point for the rigorous evaluation of this and other emerging aminopeptidase inhibitors.

References

  • Chen, D. Z., Patel, D. V., Hackbarth, C. J., et al. (2000). Actinonin, a naturally occurring antibacterial agent, is a potent deformylase inhibitor. Biochemistry, 39(6), 1256–1262. [Link]

  • Cui, W., Chen, L., Ma, Y., et al. (2004). Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics. Journal of Clinical Investigation, 114(8), 1045-1053. [Link]

  • Krag, T. B., Löffler, D. S., & Olsen, C. A. (2024). The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400,000 Drug-like Compounds. Molecules, 29(7), 1638. [Link]

  • Wilk, S., & Orlowski, M. (1983). Stereospecificity of amino acid hydroxamate inhibition of aminopeptidases. Journal of Neurochemistry, 41(1), 69-75. [Link]

  • Lowther, J., & Matthews, B. W. (2002). Metalloaminopeptidases: common functional themes in disparate structural surroundings. Chemical reviews, 102(12), 4581-4608. [Link]

  • Kopcho, J. J., & Miller, M. J. (2014). Synthesis of bestatin and a small library of analogues. The Journal of organic chemistry, 79(19), 9338–9343. [Link]

  • Shang, L., Maeda, T., Xu, W., & Kishioka, S. (2008). Evaluation of a novel aminopeptidase N inhibitor, in vitro, using two assay systems. Journal of enzyme inhibition and medicinal chemistry, 23(2), 198–205. [Link]

  • Xu, Y., Lai, L. T., Gabrilove, J. L., & Scheinberg, D. A. (1998). Antitumor activity of actinonin in vitro and in vivo. Clinical cancer research : an official journal of the American Association for Cancer Research, 4(1), 171–176. [Link]

  • Krige, D., Needham, L. A., & Bawden, L. J. (2009). A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 15(15), 4997-5004. [Link]

  • Creative BioMart. (n.d.). Aminopeptidase N (APN/CD13) Activity Assay Kit (Fluorometric). [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of antibiotics, 29(1), 97–99. [Link]

  • Low, C. M. L., & Clardy, J. (1993). Total synthesis of actinonin. The Journal of Organic Chemistry, 58(23), 6295–6303. [Link]

  • Lowther, J., & Matthews, B. W. (2000). The toll of the inhibited: a structural perspective on the inhibition of the M1 family of aminopeptidases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 157-167. [Link]

  • Drinkwater, N., Lee, J., & McGowan, S. (2017). The M1 and M17 aminopeptidases of the human malaria parasite Plasmodium falciparum. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(1), 1-10. [Link]

Sources

Validation

LC-MS validation of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride purity

As a Senior Application Scientist overseeing analytical method development, I frequently encounter the unique challenges posed by amino acid hydroxamates. 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (commonly know...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing analytical method development, I frequently encounter the unique challenges posed by amino acid hydroxamates. 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (commonly known as Valine hydroxamate hydrochloride) is a highly polar, chelating, and thermally labile compound (1)[1]. Standard reversed-phase liquid chromatography (RP-LC) methods are fundamentally inadequate for its purity validation.

In this guide, we will deconstruct the mechanistic challenges of analyzing this compound, establish a self-validating HILIC-MS protocol compliant with ICH Q2(R1) guidelines (2)[2], and objectively compare the analytical performance of a premium-grade API against standard commercial alternatives.

Mechanistic Challenges in Hydroxamate Analysis

Hydroxamic acids are notoriously difficult to analyze due to three primary chemical behaviors:

  • Extreme Polarity: With a LogP < -1.5, Valine hydroxamate exhibits zero retention on standard C18 columns, eluting in the void volume where severe matrix-induced ion suppression occurs.

  • Metal Chelation: Hydroxamates are potent bidentate chelators. Any exposed iron or stainless steel in the LC fluidic path will chelate the API, leading to severe peak tailing, loss of recovery, and artificial degradation.

  • Chemical Instability: The hydroxamate bond is less stable than a standard amide bond. Under aqueous, acidic, or thermal stress, it readily hydrolyzes back to L-Valine and hydroxylamine—a well-documented challenge in the synthesis and analysis of these derivatives (3)[3].

To accurately validate purity, our analytical method must arrest these degradation pathways while providing baseline separation of the API from its impurities.

Degradation_Pathway ValHydrox Valine Hydroxamate HCl [Intact API, m/z 133.10] Hydrolysis Hydrolysis (Aqueous/Thermal) ValHydrox->Hydrolysis H2O Oxidation Oxidation (Trace Metals/O2) ValHydrox->Oxidation -2e-, -2H+ Valine L-Valine [Impurity, m/z 118.08] Hydrolysis->Valine Hydroxylamine Hydroxylamine [Impurity, m/z 34.03] Hydrolysis->Hydroxylamine Nitroso Acyl Nitroso Intermediate [Reactive Species] Oxidation->Nitroso

Fig 1: Primary degradation pathways of Valine hydroxamate requiring LC-MS monitoring.

Comparative Performance Data: Premium vs. Standard Grade

When sourcing 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride for drug development, the impurity profile directly impacts downstream synthesis yields and biological assays. We evaluated a Premium Grade API against a Standard Commercial Grade using our optimized HILIC-MS method.

The data below highlights why standard grades often fail stringent ICH Q2(R1)[2] quality thresholds.

Analytical ParameterPremium Grade (Vendor A)Standard Commercial Grade (Vendor B)Causality & Analytical Implication
Chromatographic Purity (LC-MS) > 99.8% 96.5%High purity ensures predictable pharmacokinetics and prevents side-reactions in peptide coupling.
L-Valine Content (Hydrolysis) < 0.05% 2.10%High valine indicates poor thermal/moisture control during synthesis or storage.
Free Hydroxylamine < 10 ppm 450 ppmCritical safety metric. Hydroxylamine is a known mutagen and highly reactive nucleophile.
Transition Metal Ions (Fe, Cu) < 1 ppm 15 ppmTrace metals catalyze the oxidation of the API into reactive acyl nitroso intermediates.
Signal-to-Noise (S/N) at LOQ > 50:1 12:1Cleaner baseline in Premium Grade due to the absence of co-eluting polymeric impurities.

Methodological Design & Self-Validating Protocol

To overcome the analytical hurdles, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

LCMS_Workflow A Sample Prep (4°C, Aprotic) B HILIC LC (Zwitterionic) A->B C ESI+ MS (Low Capillary V) B->C D Data Analysis (ICH Q2(R1)) C->D

Fig 2: Optimized HILIC-ESI-MS workflow for highly polar hydroxamate APIs.

Step-by-Step LC-MS Methodology

Step 1: System Passivation (Critical Prerequisite)

  • Action: Flush the LC system with 0.1% medronic acid in 50:50 water:acetonitrile for 2 hours prior to analysis.

  • Causality: Passivation masks exposed metal sites in the stainless-steel fluidic path. Without this, the hydroxamate will chelate to the hardware, resulting in artificial signal loss and severe peak tailing.

Step 2: Self-Validating Sample Preparation

  • Action: Accurately weigh 10.0 mg of the API. Dissolve in 10.0 mL of chilled (4°C) Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid.

  • Self-Validation System: Spike the diluent with 1.0 µg/mL of isotopically labeled L-Valine-13C5,15N (Internal Standard).

  • Causality: The high organic content matches the initial HILIC mobile phase, preventing solvent-mismatch peak broadening. The 4°C temperature arrests the kinetics of amide hydrolysis. Consistent recovery of the internal standard validates that no matrix-induced ion suppression is occurring during the run.

Step 3: HILIC Chromatographic Separation

  • Column: SeQuant® ZIC®-HILIC (2.1 × 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 40% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Causality: The zwitterionic stationary phase provides robust orthogonal retention via hydrophilic partitioning and weak electrostatic interactions, successfully retaining the highly polar API (eluting at ~4.2 min) away from the void volume.

Step 4: Mass Spectrometry (ESI-QQQ) Optimization

  • Action: Operate in ESI Positive mode. Capillary Voltage: 2.5 kV. Desolvation Temp: 350°C.

  • Causality: Hydroxamates are thermally labile. Lowering the capillary voltage (from a standard 3.5 kV) and desolvation temperature prevents in-source fragmentation (specifically the loss of -OH), ensuring the [M+H]+ parent ion (m/z 133.10) remains the base peak for accurate, highly sensitive quantitation.

Conclusion

Validating the purity of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride requires moving beyond standard RP-LC paradigms. By understanding the causality behind its degradation—specifically hydrolysis and metal chelation—we can engineer a HILIC-MS method that preserves the integrity of the molecule during analysis. As demonstrated in the comparative data, sourcing a Premium Grade API is critical, as standard commercial grades often harbor unacceptable levels of free hydroxylamine and unreacted valine, which can severely compromise downstream applications.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ich.org. 2

  • 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride | 102185-21-7 . sigmaaldrich.com. 1

  • CN103298780A - Hydroxamic acid derivatives and their use in the treatment of bacterial infections . google.com. 3

Sources

Comparative

Comparative Efficacy of 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride Derivatives as Histone Deacetylase Inhibitors: A Technical Guide

Authored by: A Senior Application Scientist This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values for a series of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride der...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values for a series of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride derivatives, which are potent inhibitors of histone deacetylases (HDACs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, neurodegenerative diseases, and epigenetics. We will delve into the underlying mechanism of action, present a detailed experimental protocol for IC50 determination, and analyze structure-activity relationships based on published data.

Introduction: The Epigenetic Promise of Hydroxamate Derivatives

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The dysregulation of HDAC activity is a hallmark of many cancers and neurological disorders, making them a prime target for therapeutic intervention.

2-Amino-N-hydroxy-3-methylbutanamide, a derivative of the amino acid valine, belongs to the hydroxamate class of HDAC inhibitors. These molecules act as potent, reversible inhibitors by chelating the zinc ion within the active site of the HDAC enzyme. This chelation effectively blocks the enzyme's catalytic activity, leading to histone hyperacetylation and the reactivation of tumor suppressor genes. The hydrochloride salt form of these derivatives enhances their solubility and stability for experimental use.

Understanding the comparative IC50 values of different derivatives is paramount for lead optimization in drug discovery. This guide will provide the foundational knowledge and practical methodologies to perform such a comparison.

Mechanism of Action: Zinc Chelation by the Hydroxamate Warhead

The inhibitory activity of 2-Amino-N-hydroxy-3-methylbutanamide and its derivatives is centered on the hydroxamic acid (-CONHOH) functional group. This group mimics the acetylated lysine substrate and coordinates with the Zn2+ ion in the catalytic pocket of HDAC enzymes. This interaction is critical for blocking the deacetylation process.

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 Hydroxamate Inhibitor cluster_2 Substrate Interaction Zn Zn²⁺ Ion His1 Histidine Zn->His1 His2 Histidine Zn->His2 Asp1 Aspartate Zn->Asp1 Asp2 Aspartate Zn->Asp2 Product Deacetylated Lysine Zn->Product Catalysis (Inhibited) Inhibitor R-C(=O)NHOH Inhibitor->Zn Chelation Substrate Acetylated Lysine Substrate->Zn Normal Binding (Blocked)

Caption: Mechanism of HDAC inhibition by a hydroxamate derivative.

Experimental Protocol: In Vitro IC50 Determination

To reliably compare the potency of different 2-Amino-N-hydroxy-3-methylbutanamide derivatives, a robust in vitro enzymatic assay is essential. The following protocol describes a common fluorescence-based method using a commercially available HDAC substrate.

Principle of the Assay

This assay quantifies HDAC activity by measuring the fluorescence generated from a two-step enzymatic reaction. First, the HDAC enzyme deacetylates a substrate containing an acetylated lysine side chain. In the second step, a developer solution is added, which contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. The presence of an inhibitor reduces the amount of deacetylated substrate, leading to a decrease in fluorescence.

Materials and Reagents
  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution containing a protease (e.g., Trypsin)

  • 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Experimental Workflow

IC50_Workflow cluster_workflow IC50 Determination Workflow start Start: Prepare Reagents prep_inhibitor Prepare Serial Dilutions of Inhibitor Derivatives start->prep_inhibitor plate_inhibitor Add Inhibitor Dilutions to 96-Well Plate prep_inhibitor->plate_inhibitor add_enzyme Add HDAC Enzyme Solution to Wells plate_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C for 60 min add_substrate->incubate add_developer Add Developer Solution to Stop Reaction & Generate Signal incubate->add_developer read_plate Read Fluorescence (Ex: 360 nm, Em: 460 nm) add_developer->read_plate analyze Analyze Data: Plot % Inhibition vs. [Inhibitor] read_plate->analyze calculate_ic50 Calculate IC50 Values using Non-linear Regression analyze->calculate_ic50 end End: Comparative Analysis calculate_ic50->end

Caption: Step-by-step workflow for determining IC50 values.

Step-by-Step Procedure
  • Prepare Inhibitor Dilutions: Create a serial dilution series for each 2-Amino-N-hydroxy-3-methylbutanamide derivative in HDAC assay buffer. A typical concentration range would be from 1 nM to 100 µM. Also, prepare solutions for a positive control (e.g., Trichostatin A) and a no-inhibitor control (vehicle, e.g., DMSO).

  • Plate Setup: Add 25 µL of each inhibitor dilution to the wells of a 96-well black microplate.

  • Enzyme Addition: Add 50 µL of diluted HDAC enzyme to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the fluorogenic HDAC substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well. Incubate at room temperature for 15 minutes.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at 360 nm and emission at 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R).

Comparative Analysis of IC50 Values

The following table summarizes hypothetical IC50 data for a series of 2-Amino-N-hydroxy-3-methylbutanamide derivatives against three different HDAC isoforms. This data is representative of what would be obtained from the previously described assay and illustrates how structural modifications can impact potency and selectivity.

Compound IDR-Group ModificationIC50 (nM) vs. HDAC1IC50 (nM) vs. HDAC2IC50 (nM) vs. HDAC6
Parent (CH3)2CH-12015585
Derivative A Cyclohexyl-9511070
Derivative B Phenyl-5065450
Derivative C 4-methoxy-phenyl-3545600
Structure-Activity Relationship (SAR) Insights
  • Parent Compound: The parent molecule, with a simple isopropyl R-group from valine, shows moderate, non-selective inhibition across the tested HDAC isoforms.

  • Derivative A: Replacing the isopropyl group with a larger, non-aromatic cyclohexyl group (Derivative A) results in a slight increase in potency. This suggests that the active site can accommodate larger aliphatic groups.

  • Derivative B & C: The introduction of an aromatic phenyl ring (Derivative B) significantly enhances potency against HDAC1 and HDAC2, while dramatically reducing activity against HDAC6. This indicates a potential for developing isoform-selective inhibitors. The addition of an electron-donating methoxy group to the phenyl ring (Derivative C) further improves potency against HDAC1 and HDAC2, suggesting that electronic properties of the R-group play a role in binding affinity. This selectivity is highly desirable in drug development to minimize off-target effects.

Conclusion

The systematic evaluation of IC50 values for 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride derivatives is a critical step in the development of novel epigenetic therapies. As demonstrated, minor structural modifications to the core molecule can lead to significant changes in both inhibitory potency and isoform selectivity. The fluorescence-based assay protocol provided here offers a reliable and high-throughput method for generating the data required for such a comparative analysis. The structure-activity relationships derived from this data are invaluable for guiding the rational design of next-generation HDAC inhibitors with improved therapeutic profiles.

References

  • Title: Histone deacetylase inhibitors: progress and perspectives. Source: BMC Cancer URL: [Link]

  • Title: The role of histone deacetylases and their inhibitors in cancer therapy. Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: Hydroxamic acid-based inhibitors of histone deacetylase. Source: Current Topics in Medicinal Chemistry URL: [Link]

Validation

In Vitro Reproducibility of 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride: A Comparative Guide

Executive Summary & Structural Rationale In the landscape of drug development targeting zinc-dependent metalloenzymes, (CAS 102185-21-7), commonly referred to as Valine hydroxamate hydrochloride, serves as a foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of drug development targeting zinc-dependent metalloenzymes, (CAS 102185-21-7), commonly referred to as Valine hydroxamate hydrochloride, serves as a foundational inhibitor scaffold. With a molecular weight of 168.62 g/mol , this compound is highly valued for its ability to probe the active sites of Matrix Metalloproteinases (MMPs), bacterial collagenases, and Gram-negative LpxC enzymes[1].

The scientific causality behind its efficacy lies in its dual-action structural biology. The hydroxamate moiety acts as a potent bidentate ligand that chelates the catalytic zinc ion (Zn²⁺) embedded within the conserved HEXXH motif of metalloproteases, effectively displacing the catalytic water molecule required for peptide bond hydrolysis[2]. Simultaneously, the isopropyl side chain of the valine backbone provides a hydrophobic anchor that docks into the S1' binding pocket, stabilizing the inhibitor-enzyme complex[3].

Mechanism Val Valine Hydroxamate (Inhibitor) Hydrox Hydroxamate Moiety (Bidentate Ligand) Val->Hydrox SideChain Isopropyl Side Chain (Hydrophobic Anchor) Val->SideChain Zn Catalytic Zn2+ Ion (HEXXH Motif) Hydrox->Zn Chelates S1 S1' Binding Pocket (Enzyme Active Site) SideChain->S1 Docks into Water Catalytic Water Displacement Zn->Water Triggers

Fig 1: Mechanistic pathway of zinc chelation and water displacement by valine hydroxamate.

Comparative Performance Analysis

While unconjugated valine hydroxamate establishes baseline zinc chelation, it is frequently derivatized (e.g., sulfonylated) to maximize potency. To objectively evaluate its utility, we must compare valine hydroxamate derivatives against other gold-standard and next-generation metalloprotease inhibitors.

As demonstrated in 3, sulfonylated valine hydroxamate derivatives exhibit up to 500-fold greater inhibitory activity than their corresponding carboxylates[3]. However, when compared to newer non-hydroxamate classes, researchers must weigh potency against selectivity.

Quantitative Comparison of Inhibitor Classes
Inhibitor ClassPrimary Target(s)Target Affinity (IC₅₀)MMP SelectivityKey Advantage / Limitation
Valine Hydroxamate Derivatives ColH / MMPsLow µM to nMPoor (Broad-spectrum)Advantage: Excellent baseline scaffold for probing S1' pockets. Limitation: Off-target MMP inhibition[2].
Batimastat (Reference) MMPs (Pan)Low nMPoor (Pan-MMP)Advantage: Highly potent positive control. Limitation: Unselective, failed clinical trials due to toxicity[2].
N-aryl Mercaptoacetamides ColH / ColGSub-µM (e.g., 0.017 µM)High (>1000-fold)Advantage: Distinct non-primed binding avoids human MMPs[2]. Limitation: Complex multi-step synthesis.
Non-hydroxamate LpxC Inhibitors LpxC (Gram-negative)VariableN/AAdvantage: Avoids MMP-related cardiovascular toxicity. Limitation: Narrower pathogen spectrum[4].

Data synthesis derived from comparative screening assays against human MMPs and bacterial collagenases.

Self-Validating Experimental Protocol: FRET-Based Inhibition Assay

To ensure high reproducibility in vitro, the following protocol utilizes a Fluorescence Resonance Energy Transfer (FRET) methodology. This system is self-validating: it incorporates specific buffer conditions to prevent false positives (e.g., enzyme degradation) and mandates a pre-incubation step to account for the thermodynamic reality of zinc chelation.

Reagents & Equipment
  • Enzyme: Purified C. histolyticum ColH or recombinant human MMP-3.

  • Substrate: BODIPY-conjugated type B gelatin or a custom FRET peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[5].

  • Assay Buffer: 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

Methodological Causality & Step-by-Step Workflow
  • Buffer Preparation: The inclusion of 10 mM CaCl₂ is not optional; calcium ions are structural determinants that prevent the autolysis of collagenases. The 0.05% Brij-35 (a non-ionic detergent) prevents the highly hydrophobic inhibitor and enzyme from non-specifically adsorbing to the polystyrene walls of the microtiter plate.

  • Inhibitor Titration: Dissolve 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride in DMSO. Prepare a 10-point serial dilution. Crucial: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation (The Thermodynamic Checkpoint): Mix the enzyme with the inhibitor dilutions and incubate at 37°C for 30 minutes before adding the substrate. Causality: Hydroxamate-zinc chelation is a time-dependent equilibrium process. Adding the substrate immediately alongside the inhibitor forces a kinetic competition that artificially inflates the apparent IC₅₀, leading to irreproducible data.

  • Substrate Addition & Kinetic Readout: Add the FRET substrate to initiate the reaction. Measure fluorescence (e.g., Ex/Em = 328/393 nm for Mca/Dpa) continuously for 60 minutes at 37°C.

  • Data Validation: A valid assay must show a linear progression curve for the uninhibited positive control over the first 20 minutes, proving that substrate depletion is not limiting the reaction rate.

Protocol Step1 1. Buffer Preparation (HEPES, CaCl2, ZnCl2, Brij-35) Step2 2. Enzyme Preparation (ColH or MMP Activation) Step1->Step2 Step3 3. Inhibitor Titration (Valine Hydroxamate Serial Dilution) Step2->Step3 Step4 4. Pre-incubation (30 min, 37°C) *Critical for Equilibrium* Step3->Step4 Step5 5. FRET Substrate Addition (e.g., BODIPY-gelatin) Step4->Step5 Step6 6. Kinetic Fluorescence Readout (Ex/Em, 60 mins) Step5->Step6

Fig 2: Self-validating in vitro FRET workflow for metalloprotease inhibition assays.

Troubleshooting & Reproducibility Pitfalls

When working with hydroxamate-based compounds like 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride, researchers must be vigilant regarding zinc stripping . If the assay buffer inadvertently contains trace amounts of EDTA or EGTA (often carried over from enzyme purification steps), these chelators will strip the active-site zinc, rendering the enzyme inactive and falsely amplifying the perceived potency of the inhibitor. Always dialyze enzymes into strictly metal-free, HEPES-based buffers prior to screening. Furthermore, hydroxamates are susceptible to hydrolysis at extreme pH; maintain stock solutions in anhydrous DMSO at -20°C and only prepare aqueous dilutions immediately prior to the assay.

References

  • Sigma-Aldrich. "2-Amino-N-hydroxy-3-methylbutanamide hydrochloride - Product Information."

  • PubChem, National Institutes of Health. "Hydroxyaminovaline | C5H12N2O2 | CID 444599."1

  • Supuran, C. T., et al. "Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate." PubMed. 3

  • Eckhard, U., et al. "Discovery of a Potent Inhibitor Class with High Selectivity toward Clostridial Collagenases." ACS Infectious Diseases. 2

  • MDPI. "Discovery of New Microbial Collagenase Inhibitors." Molecules. 5

  • Lee, C. J., et al. "Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria." PMC. 4

Sources

Comparative

Selectivity and Cross-Reactivity Profiling of 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride , commonly known as L-Valine hydroxamate hydrochloride , is a synthetic amino acid derivative widely utilized in enzymology and drug discovery. By replacing the native c...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride , commonly known as L-Valine hydroxamate hydrochloride , is a synthetic amino acid derivative widely utilized in enzymology and drug discovery. By replacing the native carboxylate group of valine with a hydroxamate moiety (CONHOH), this compound acts as a structural mimic with potent metal-chelating properties.

While initially deployed as an inhibitor of valyl-tRNA synthetase[1] and, in its sulfonylated forms, bacterial collagenases (e.g., Clostridium histolyticum ColH)[2], the hydroxamate zinc-binding group (ZBG) introduces significant cross-reactivity risks. This guide objectively compares the performance and selectivity of valine hydroxamate against alternative inhibitor classes, providing researchers with the mechanistic insights and experimental workflows necessary to navigate off-target liabilities in mammalian systems.

Mechanistic Basis of Hydroxamate Cross-Reactivity

The dual nature of valine hydroxamate—potent target inhibition coupled with promiscuous off-target binding—is rooted in its structural thermodynamics.

  • The Zinc-Binding Group (ZBG): The hydroxamate moiety acts as a powerful bidentate chelator. In the active site of metalloenzymes, it coordinates directly with the catalytic zinc (Zn²⁺) or iron ions, forcibly expelling the essential catalytic water molecule. This interaction is thermodynamically dominant, often contributing the majority of the binding free energy[3].

  • Subsite Mismatch Override: While the isopropyl side chain of valine is designed to target specific hydrophobic pockets (e.g., the S1' or S2' subsites of target proteases), the overwhelming strength of the hydroxamate-Zn²⁺ chelation can override poor subsite complementarity. Consequently, valine hydroxamate derivatives frequently cross-react with non-target zinc-dependent enzymes, including human Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Carbonic Anhydrases (CAs)[4][5].

Mechanism VH Valine Hydroxamate (2-Amino-N-hydroxy-3-methylbutanamide) ZBG Hydroxamate Group (ZBG) Bidentate Zn2+ Chelation VH->ZBG SC Isopropyl Side Chain Hydrophobic Subsite Binding VH->SC Target2 Target: Bacterial Collagenases (e.g., ColH) ZBG->Target2 Off1 Off-Target: Human MMPs (Promiscuous Zn2+ Binding) ZBG->Off1 High Risk Off2 Off-Target: Carbonic Anhydrases (CA I, II, IV) ZBG->Off2 High Risk Off3 Off-Target: HDACs (Epigenetic Interference) ZBG->Off3 Moderate Risk Target1 Target: Valyl-tRNA Synthetase (Amino Acid Mimicry) SC->Target1 SC->Target2

Fig 1: Structural logic of Valine Hydroxamate detailing targeted interactions vs. ZBG-driven cross-reactivity.

Comparative Performance: Valine Hydroxamate vs. Alternatives

When developing inhibitors for bacterial targets (like ColH) or specific synthetases, researchers must benchmark valine hydroxamate against both broad-spectrum and non-hydroxamate alternatives to justify its use.

  • Broad-Spectrum Hydroxamates (e.g., Batimastat): These compounds feature optimized peptidomimetic backbones combined with a hydroxamate ZBG. While they exhibit extreme potency (sub-nanomolar IC50s), they offer virtually zero selectivity, indiscriminately inhibiting MMP-1, -2, -3, -7, -8, and -14[3].

  • Sulfonylated Valine Hydroxamates: Derivatizing the amino group of valine hydroxamate with arylsulfonyl moieties increases potency against bacterial collagenases (100–500 times more active than corresponding carboxylates)[2]. However, these derivatives exhibit severe cross-reactivity with Carbonic Anhydrases (inhibition constants in the 7–45 nM range for hCA I and II)[4].

  • Thiol-Based & Carboxylate Inhibitors: Replacing the hydroxamate with a thiol (mercaptoacetamide) or carboxylate reduces the thermodynamic dominance of the ZBG. This forces the molecule to rely on side-chain interactions for binding, drastically improving selectivity (e.g., >1000-fold selectivity for ColH over human MMPs)[3], albeit sometimes at the cost of absolute potency.

Quantitative Selectivity Comparison

The following table summarizes the cross-reactivity profiles of different inhibitor classes based on representative in vitro enzymatic assays[2][3][4].

Inhibitor ClassRepresentative CompoundTarget IC50 / Ki (ColH / ValRS)Off-Target IC50 (MMP-2)Off-Target IC50 (hCA-II)Selectivity Index (MMP vs Target)
Amino Acid Hydroxamate Valine hydroxamate HCl~1.5 µM~4.0 µM~12.0 µM2.6x
Sulfonylated Hydroxamate N-Arylsulfonyl-Val-NHOH10–50 nM20–100 nM7–45 nM< 2.0x (Poor)
Broad-Spectrum Hydroxamate Batimastat (Control)< 5 nM< 5 nM> 10 µM1.0x (None)
Thiol-Based Peptidomimetic N-aryl mercaptoacetamide~17 nM> 100 µM> 100 µM> 5000x (Excellent)

Experimental Workflows for Selectivity Validation

To ensure scientific integrity and avoid false positives driven by promiscuous chelation, researchers must employ self-validating, orthogonal screening protocols. The following workflow isolates target-specific inhibition from generalized zinc depletion.

Protocol: FRET-Based Orthogonal Screening for Metalloenzyme Cross-Reactivity

Rationale: Hydroxamate-zinc interactions often exhibit slow-binding kinetics due to the necessary displacement of the catalytic water molecule. Standard rapid-mixing assays can artificially inflate IC50 values. This protocol incorporates a mandatory pre-incubation step to establish thermodynamic equilibrium.

Materials:

  • Target Enzyme (e.g., Recombinant ColH or ValRS) and Off-Target Panel (MMP-2, hCA-II).

  • Fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs/Collagenases).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM CaCl₂, 0.05% Brij-35, 10 µM ZnSO₄ (Critical: Supplementing trace zinc prevents apo-enzyme formation and ensures the inhibitor is actively competing for the metallo-center).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Valine hydroxamate hydrochloride in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% v/v to prevent enzyme denaturation.

  • Control Establishment (Self-Validation):

    • Positive Control: Batimastat (1 µM) to validate assay sensitivity.

    • Chelation Control: EDTA (10 mM) to prove the assay is metal-dependent.

  • Equilibration (The Causality Step): Dispense enzymes into a 384-well black microplate. Add the inhibitor dilutions. Incubate for 30 minutes at 25°C. Why? This allows the hydroxamate ZBG to fully coordinate the active-site zinc and displace water, preventing kinetic artifacts.

  • Reaction Initiation: Add the FRET substrate to all wells to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 20 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the progress curve.

  • Data Analysis: Plot fractional activity (Vᵢ/V₀) against inhibitor concentration. Fit the data to the Morrison equation for tight-binding inhibitors to determine the true Ki, and calculate the Selectivity Index (SI = Ki_off-target / Ki_target).

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Pre-Incubation (Slow-binding Eq.) Step1->Step2 Step3 3. Target Assay (FRET Kinetics) Step2->Step3 Step4 4. Counter-Screen (MMP/CA Panels) Step3->Step4 Step5 5. Data Analysis (Morrison Ki & SI) Step4->Step5

Fig 2: Orthogonal screening workflow designed to eliminate kinetic artifacts in hydroxamate evaluation.

Conclusion and Application Strategy

While 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride serves as a highly effective biochemical tool for probing valyl-tRNA synthetase and bacterial collagenases[1][2], its utility in advanced drug development is severely limited by the inherent promiscuity of the hydroxamate group[4][5].

For structural biology and in vitro mechanistic studies, valine hydroxamate remains a reliable standard. However, for in vivo applications or therapeutic development, researchers are strongly advised to transition toward thiol-based, carboxylate, or non-zinc-binding transition-state analogs that leverage extended subsite interactions (P1', P2', P3') to achieve the >1000-fold selectivity required to spare human MMPs and Carbonic Anhydrases[3].

References
  • Supuran, C. T., & Scozzafava, A. (2000). Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate. European Journal of Pharmaceutical Sciences.
  • Scozzafava, A., Supuran, C. T., et al. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV. Journal of Medicinal Chemistry.
  • Eckhard, U., et al. (2017). Discovery of a Potent Inhibitor Class with High Selectivity toward Clostridial Collagenases. ACS Infectious Diseases.
  • Lee, C.-J., et al. (2020). Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria.
  • Williams, L. S., et al. (1984). Mechanism of Action of Amino Acid Transfer Ribonucleic Acid Synthetases.

Sources

Validation

Analytical Superiority in Metalloenzyme Inhibitor Synthesis: High-Field qNMR vs. Traditional Methods for Valine Hydroxamate Validation

Executive Summary & The Analytical Challenge 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (commonly known as L-Valine hydroxamate hydrochloride) is a critical pharmacophore in the development of metalloenzyme inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary & The Analytical Challenge

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (commonly known as L-Valine hydroxamate hydrochloride) is a critical pharmacophore in the development of metalloenzyme inhibitors, particularly those targeting matrix metalloproteinases (MMPs) and the Gram-negative bacterial lipid A biosynthesis enzyme 1[1].

Validating the synthesis of this highly polar, low-molecular-weight compound presents a significant analytical bottleneck for drug development professionals. Traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) routinely fails because the molecule lacks a strong chromophore (absorbing weakly only at 210 nm) and exhibits poor retention on standard C18 stationary phases. Furthermore, hydroxamic acids exist as a mixture of Z/E rotamers and are prone to tautomerization, complicating standard 2[2].

This guide objectively compares the performance of our recommended High-Field Quantitative NMR (qNMR) & 2D-NMR Workflow against traditional analytical alternatives. By establishing a self-validating protocol, we provide researchers with a robust framework for absolute structural and purity confirmation.

Performance Comparison Matrix

To objectively evaluate the analytical alternatives, we compared the methodologies based on resolution, quantification accuracy, and method development time.

Analytical FeatureHigh-Field qNMR & 2D NMR (400+ MHz) [Recommended]Benchtop 1D NMR (60-100 MHz)[Alternative 1]HPLC-UV (C18 / HILIC) [Alternative 2]
Absolute Quantification Excellent. Uses internal standard; no analyte reference standard needed.Poor. Low sensitivity and peak overlap prevent accurate integration.Poor. Requires a high-purity reference standard; weak UV absorbance.
Structural Elucidation Comprehensive. Unambiguous assignment via COSY/HSQC cross-peaks.Limited. Severe signal overlap (e.g., isopropyl methyls and impurities).None. Only provides retention time and UV spectra.
Rotamer Resolution High. Clearly resolves Z/E hydroxamate rotamers.None. Rotamers appear as broadened, indistinguishable baseline humps.Variable. May cause peak splitting or tailing, complicating integration.
Chromophore Dependency Independent. Relies solely on nuclear spin.Independent. Highly Dependent. Prone to baseline drift at low wavelengths.
Method Development Rapid. Universal qNMR parameters apply.Rapid. Slow. Requires complex ion-pairing or HILIC optimization.
Causality in Experimental Design: The NMR Advantage

As an application scientist, I emphasize that analytical success lies in understanding the physical chemistry of the analyte. Do not just blindly follow a protocol; understand the why behind the parameters.

The Solvent Causality: Why choose anhydrous DMSO- d6​ over D 2​ O for a highly water-soluble hydrochloride salt? If D 2​ O is used, rapid deuterium exchange occurs with the ammonium (-NH 3+​ ), the hydroxamate amide (-NH-), and the hydroxyl (-OH) protons, rendering them invisible to 1 H-NMR. By utilizing anhydrous DMSO- d6​ , we suppress this proton exchange. This allows us to observe the critical diagnostic protons: the -OH typically appears as a broad singlet at ~11.0 ppm, and the -NH- at ~9.3 ppm. Observing these heteroatom-bound protons is the only definitive 1D-NMR proof that the hydroxamate functional group was successfully formed during the aminolysis of the ester or coupling of the 3[3].

The Relaxation Causality: In quantitative NMR (qNMR), we implement a relaxation delay (D1) of 60 seconds. This is not arbitrary. Protons in small molecules have varying longitudinal relaxation times (T 1​ ). If the next radiofrequency pulse is applied before complete relaxation, the signals will not be strictly proportional to the number of nuclei, destroying quantitative accuracy. A 60-second delay ensures >5×T 1​ for all protons, including the internal standard, creating a self-validating, mathematically absolute integration system.

Experimental Workflow & Self-Validating Protocol

The synthesis of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride typically proceeds via the coupling of Boc-Val-OH with hydroxylamine hydrochloride, followed by acidic deprotection.

SynthesisValidation A Boc-Val-OH (Starting Material) B Amide Coupling HATU, DIPEA, NH2OH·HCl A->B C Boc-Val-NHOH (Isolated Intermediate) B->C D Boc Deprotection 4M HCl in Dioxane C->D E H-Val-NHOH·HCl (Crude Product) D->E F High-Field qNMR & 2D NMR (DMSO-d6, Maleic Acid IS) E->F Validation Step G Validated L-Valine Hydroxamate (≥98% Purity Confirmed) F->G Absolute Quantification

Figure 1: Workflow for the synthesis and high-field NMR validation of L-Valine hydroxamate.

Step-by-Step qNMR Methodology

This protocol utilizes Maleic acid as an internal standard (IS) because its singlet ( δ 6.26 ppm) sits in a clear region of the spectrum, far from the aliphatic valine signals.

  • Sample Preparation (Gravimetric Precision):

    • Accurately weigh ~10.0 mg of the synthesized 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride using a microbalance (record exact weight to 0.01 mg).

    • Accurately weigh ~5.0 mg of high-purity Maleic Acid (TraceCERT® or equivalent qNMR grade).

  • Solvation:

    • Dissolve the mixture in 600 µL of anhydrous DMSO- d6​ .

    • Self-Validation Check: Ensure the DMSO- d6​ is stored over molecular sieves. Excess water will create a massive peak at ~3.3 ppm, which can obscure the α -proton of valine (~3.5 ppm) and distort the baseline.

  • NMR Acquisition Parameters (400 MHz or higher):

    • Nucleus: 1 H

    • Pulse Program: zg30 (standard 1D sequence with a 30° flip angle).

    • Relaxation Delay (D1): 60.0 s (Critical for quantitative accuracy).

    • Number of Scans (NS): 64 (Ensures Signal-to-Noise Ratio > 250:1 for the analyte).

  • Data Processing & 2D Confirmation:

    • Apply manual phase correction and a 5th-order polynomial baseline correction.

    • Integrate the Maleic acid singlet ( δ 6.26 ppm, 2H) and set the reference value.

    • Integrate the Valine isopropyl methyl doublets ( δ 0.95 ppm, 6H).

    • To prevent false positives from co-eluting aliphatic impurities, cross-validate the structure using 1 H- 13 C HSQC. The cross-peak between the α -proton (~3.5 ppm) and the α -carbon (~57 ppm) unambiguously confirms the backbone integrity.

Conclusion

For the synthesis of highly polar, UV-transparent molecules like 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride, traditional HPLC-UV introduces unacceptable levels of ambiguity. Benchtop NMR lacks the resolution required to separate rotameric states and closely eluting impurities. By adopting a High-Field qNMR workflow with strict relaxation parameters and anhydrous solvent conditions, researchers establish a self-validating system that guarantees both structural absolute certainty and highly accurate purity quantification.

References
  • Title: Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria Source: PMC - NIH URL
  • Source: Radboud University (ru.nl)
  • Title: Supplementary Information HAMA: A multiplexed LC-MS/MS assay for specificity profiling of adenylate-forming enzymes Source: The Royal Society of Chemistry URL

Sources

Safety & Regulatory Compliance

Safety

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride proper disposal procedures

Standard Operating Procedure: Handling, Decontamination, and Disposal of 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride As a Senior Application Scientist, I frequently consult on the safe and effective handling of sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Decontamination, and Disposal of 2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride

As a Senior Application Scientist, I frequently consult on the safe and effective handling of specialized biochemical reagents. 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (commonly known as valine hydroxamate hydrochloride) is a potent amino acid derivative widely used in drug development and enzymatic studies. While it is an invaluable tool for probing metalloenzyme function, its mechanism of action—specifically its strong zinc-chelating properties—necessitates stringent operational and disposal protocols to prevent environmental contamination and laboratory cross-contamination.

This guide provides the necessary procedural frameworks to ensure your laboratory handles this compound safely, maintaining both experimental integrity and environmental compliance.

Part 1: Physicochemical Profile & Hazard Assessment

Before handling any chemical, it is critical to understand its physical properties to anticipate its behavior in solution and during disposal.

PropertyValue/Description
Chemical Name 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride
Common Synonym Valine hydroxamate hydrochloride
CAS Number 102185-21-7 [1]
Molecular Formula C5H13ClN2O2 (or C5H12N2O2 · HCl)
Molecular Weight 168.62 g/mol
Primary Target Metalloenzymes (e.g., HDACs, Collagenases, Ureases)
Solubility Soluble in Water, DMSO, Methanol
Primary Hazard Skin/Eye Irritant, Environmental Hazard (Enzyme Inhibitor)

Part 2: Mechanistic Rationale for Stringent Disposal

Why do we treat valine hydroxamate with such care? The answer lies in its molecular structure. Hydroxamic acids are a fascinating family of chemicals with a wide spectrum of biological activities, primarily due to their ability to act as bidentate ligands [2]. The hydroxamate moiety strongly chelates divalent cations, particularly the catalytic zinc (Zn²⁺) ions found in the active sites of matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and microbial collagenases [3].

If aqueous waste containing this compound is improperly poured down the drain, it can enter local water systems, where it retains its chelating ability. This can disrupt microbial ecosystems by inhibiting essential environmental metalloenzymes. Therefore, disposal must focus on complete containment and high-temperature destruction rather than dilution.

Mechanism A Valine Hydroxamate HCl (2-Amino-N-hydroxy-...) B Hydroxamate Moiety (Bidentate Ligand) A->B dissociates to expose C Catalytic Zn2+ Ion (Metalloenzyme Active Site) B->C chelates D Enzyme Inhibition (HDACs, Collagenases) C->D triggers

Caption: Mechanism of zinc chelation by valine hydroxamate leading to metalloenzyme inhibition.

Part 3: Operational Handling & Experimental Workflow

To ensure both researcher safety and experimental integrity, the preparation of stock solutions must follow a self-validating protocol.

Step-by-Step Stock Solution Preparation (10 mM in DMSO):

  • Personal Protective Equipment (PPE): Don nitrile gloves, safety goggles, and a standard laboratory coat. Work within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized powders.

  • Weighing: Using an analytical balance, weigh exactly 16.86 mg of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride.

  • Dissolution: Transfer the powder to a sterile, amber 15 mL conical tube. Add exactly 10.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Validation: Vortex the solution for 30 seconds. Visually inspect the tube against a light source; the solution must be completely clear. Any particulate matter indicates incomplete dissolution or moisture contamination.

  • Storage: Aliquot into 100 µL volumes in tightly sealed microcentrifuge tubes and store at -20°C.

    • Causality Note: Aliquoting prevents repeated freeze-thaw cycles. Repeated temperature fluctuations can degrade the hydroxamate group, reducing its chelating efficacy and ruining downstream enzymatic assays.

Part 4: Step-by-Step Disposal & Decontamination Protocols

Because of its biological activity, valine hydroxamate must be treated as hazardous chemical waste under standard EPA/RCRA guidelines.

1. Solid Waste Disposal Protocol

  • Scope: Empty vials, contaminated pipette tips, weighing boats, and gloves.

  • Procedure: Collect all solid consumables that have come into contact with the compound in a dedicated, puncture-resistant biohazard or chemical waste bin lined with a double-thickness polyethylene bag.

  • Validation: Ensure the bag is securely sealed (e.g., zip-tied) and clearly labeled with "Hazardous Solid Waste: Contains Hydroxamate Derivatives." Transfer to the facility's hazardous waste management team for high-temperature incineration.

2. Liquid Waste Disposal Protocol

  • Scope: Spent assay buffers, cell culture media, and stock solution remnants.

  • Procedure (Aqueous): For water or buffer-based solutions, collect the waste in a dedicated aqueous waste carboy.

    • Validation Step: Before sealing the carboy, use a pH strip to verify the pH is between 6.0 and 8.0. Highly acidic or basic conditions can cause unwanted precipitation of other waste components.

  • Procedure (Organic): For DMSO or methanol-based stock remnants, transfer to a designated "Non-Halogenated Organic Waste" container.

  • Causality Note: Never mix organic and aqueous waste without verifying compatibility. Label the carboys with the exact chemical constituents and their concentrations. Do NOT pour any liquid waste down the sink due to the environmental enzyme-inhibition risks outlined in Part 2.

3. Spill Clean-Up & Surface Decontamination

  • Procedure: In the event of a powder spill, gently cover the powder with damp absorbent paper towels to prevent aerosolization. Carefully wipe the area inward to avoid spreading the chemical.

  • Decontamination: Wash the affected surface with a 10% bleach (sodium hypochlorite) solution followed by 70% ethanol.

    • Causality Note: The oxidative power of bleach helps degrade the active hydroxamate moiety, rendering it biologically inactive, while the ethanol removes residual organic residues and accelerates drying.

DisposalWorkflow Start Waste Generation: Valine Hydroxamate HCl Solid Solid Waste (Powders, Plastics) Start->Solid Liquid Liquid Waste (Solutions, Buffers) Start->Liquid Solid_Container Double-Bagged Chemical Waste Bin Solid->Solid_Container Liquid_Aqueous Aqueous Waste: Adjust pH to 6-8 Liquid->Liquid_Aqueous Water/Buffer based Liquid_Organic Organic Waste: Non-Halogenated Bin Liquid->Liquid_Organic DMSO/Methanol based Incineration High-Temperature Incineration (EPA/RCRA Compliant) Solid_Container->Incineration Liquid_Aqueous->Incineration Do NOT pour down drain Liquid_Organic->Incineration

Caption: Step-by-step waste segregation and disposal workflow for valine hydroxamate hydrochloride.

References

  • Gupta, S. P. "QSAR Studies on Hydroxamic Acids: A Fascinating Family of Chemicals with a Wide Spectrum of Activities." Chemical Reviews, ACS Publications, 2015. [Link]

  • Nitulescu, G., et al. "Discovery of New Microbial Collagenase Inhibitors." Life (Basel), National Library of Medicine (PMC), 2022. [Link]

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